molecular formula C13H11FO B6372874 2-Fluoro-5-(4-methylphenyl)phenol CAS No. 1261959-61-8

2-Fluoro-5-(4-methylphenyl)phenol

Cat. No.: B6372874
CAS No.: 1261959-61-8
M. Wt: 202.22 g/mol
InChI Key: OASXCAAMXLHTEH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-methylphenyl)phenol is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-5-(4-methylphenyl)phenol, 95% is 202.079393132 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-5-(4-methylphenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(4-methylphenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASXCAAMXLHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684091
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-61-8
Record name 4-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure, Properties, and Synthetic Applications of 2-Fluoro-5-(4-methylphenyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic incorporation of halogenated biphenyl scaffolds is a cornerstone of rational drug design. 2-Fluoro-5-(4-methylphenyl)phenol (Chemical Formula: C₁₃H₁₁FO; MW: 202.23 g/mol ) is a highly functionalized building block that integrates three distinct pharmacophoric elements: a hydrogen-bonding phenolic hydroxyl group, a metabolically shielding ortho-fluorine atom, and a lipophilic para-tolyl (4-methylphenyl) axis.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the stereoelectronic causality behind its physicochemical properties, detail a self-validating synthetic protocol for its preparation, and explore its authoritative role in drug discovery.

Structural Profiling & Physicochemical Properties

The molecular architecture of 2-Fluoro-5-(4-methylphenyl)phenol is not accidental; it is a masterclass in property modulation. The placement of the fluorine atom at the ortho position (C2) relative to the hydroxyl group (C1) and the biphenyl linkage at the meta position (C5) creates a highly specific physicochemical profile.

Mechanistic Causality of Fluorination: The introduction of a highly electronegative fluorine atom adjacent to the phenolic hydroxyl group exerts a profound inductive electron-withdrawing effect (-I effect). This polarization weakens the O-H bond, significantly lowering the pKa of the phenol compared to its non-fluorinated counterpart. This enhances its capacity as a hydrogen-bond donor at physiological pH, a critical factor for target protein binding 1[1]. Furthermore, the C-F bond acts as a metabolic shield, preventing rapid Phase I oxidative metabolism at that position.

Lipophilicity and Steric Bulk: The addition of the para-tolyl group creates a biphenyl scaffold, drastically increasing the molecule's lipophilicity (logP). This biphenyl axis is a privileged structure frequently utilized to occupy deep hydrophobic pockets in kinase domains, balancing the polarity of the phenol headgroup 2[2].

Table 1: Physicochemical Impact of Structural Modifications

To understand the value of this scaffold, we must compare it against its non-fluorinated, non-methylated analogs.

Physicochemical Property2-Fluoro-5-(4-methylphenyl)phenolNon-Fluorinated AnalogMechanistic Causality
pKa (Phenolic OH) ~8.7~9.9Strong -I inductive effect from ortho-fluorine increases acidity.
Lipophilicity (logP) ~4.1~3.6Fluorine and para-methyl group expand the hydrophobic surface area.
H-Bond Donor Strength EnhancedStandardLower pKa results in a more polarized, stronger H-bond donor.
Metabolic Stability HighModerateC-F bond blocks ortho-oxidation by cytochrome P450 enzymes.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Approach

Biphenyl scaffolds are most efficiently and reliably constructed via palladium-catalyzed Suzuki-Miyaura cross-coupling 3[3]. To synthesize 2-Fluoro-5-(4-methylphenyl)phenol, we couple 5-bromo-2-fluorophenol with (4-methylphenyl)boronic acid .

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br + Pd(0)) Pd0->OxAdd 5-Bromo-2-fluorophenol TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 2-Fluoro-5-(4-methylphenyl)phenol RedElim->Product Product Release

Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Self-Validating Experimental Protocol

In my experience optimizing cross-couplings, failure usually stems from poor deoxygenation or incorrect base selection. The following protocol is designed as a self-validating system , ensuring you can verify the success of each phase before proceeding.

Step 1: Reagent Assembly & Stoichiometry

  • Action: In an oven-dried Schlenk flask, combine 5-bromo-2-fluorophenol (1.0 equiv), (4-methylphenyl)boronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions. K₂CO₃ is selected because it effectively quaternizes the boron center, forming a highly nucleophilic tetrahedral boronate complex essential for the transmetalation step4[4].

  • Validation: Ensure all solid reagents are free-flowing; clumping indicates moisture absorption, which can prematurely hydrolyze the boronic acid.

Step 2: Solvent Addition & Rigorous Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the active Pd-hydroxo complex. Degassing is non-negotiable; molecular oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) dead-end complex.

  • Validation: The cessation of gas evolution during the thaw cycle confirms the complete removal of dissolved oxygen.

Step 3: Catalyst Introduction

  • Action: Backfill the flask with argon and quickly add Pd(dppf)Cl₂ (0.05 equiv).

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically lowers the activation energy required for the final reductive elimination step compared to monodentate phosphines.

  • Validation: The solution should transition to a characteristic deep red/orange hue, indicating the formation of the active solvated Pd species.

Step 4: Thermal Activation & Reaction Monitoring

  • Action: Heat the reaction mixture to 90°C for 12 hours under a positive argon pressure.

  • Causality: Elevated thermal energy is required to overcome the activation barrier of the oxidative addition of the aryl bromide to the Pd(0) center.

  • Validation: After 4 hours, pull a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS. The reaction is self-validating when the starting material peak (m/z 189/191) is completely replaced by the product peak (m/z 201 [M-H]⁻).

Application in Drug Discovery & Medicinal Chemistry

Fluorinated phenols are highly sought-after in drug discovery. They frequently serve as bioisosteres for carboxylic acids, providing similar hydrogen-bonding capabilities while improving membrane permeability and eliminating the risk of toxic acyl glucuronide formation 5[5].

Furthermore, fluorinated biphenyls are critical structural motifs in the development of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) in oncology and autoimmune diseases. The biphenyl axis perfectly mimics the adenine ring of ATP, allowing for deep insertion into the kinase hinge region.

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction Inhibitor Fluorinated Biphenyl Inhibitor Inhibitor->BTK Competitive Binding NFkB NF-κB Pathway PLCg2->NFkB Gene Transcription

Fig 2. Disruption of BTK signaling pathway by fluorinated biphenyl inhibitors.

Analytical Characterization & Validation

To definitively confirm the structure of synthesized 2-Fluoro-5-(4-methylphenyl)phenol, the following analytical endpoints must be met:

  • ¹⁹F NMR (400 MHz, CDCl₃): Expect a distinct multiplet (typically a doublet of doublets due to coupling with adjacent aromatic protons) in the range of -138 to -142 ppm. The exact shift is highly diagnostic of the ortho-phenol environment6[6].

  • ¹H NMR (400 MHz, CDCl₃): A sharp singlet at ~2.35 ppm integrating to 3 protons confirms the presence of the para-tolyl methyl group. The phenolic OH will appear as a broad singlet around 5.0 - 5.5 ppm, subject to concentration and hydrogen bonding.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Operating in negative ion mode is optimal due to the acidic phenol. Calculated for C₁₃H₁₀FO⁻[M-H]⁻: 201.0716; Found: 201.0712.

References

  • Fluorine in drug discovery: Role, design and case studies, Pharmacy Journal,
  • The role of fluorine in medicinal chemistry: Review Article, Taylor & Francis,
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner, University of Greenwich,
  • Suzuki reaction, Wikipedia,
  • Fluorinated Alcohols - Organofluorine, Alfa Chemistry,
  • Structure-property relationships of fluorinated carboxylic acid bioisosteres, eScholarship,

Sources

Thermodynamic properties of fluorinated biaryl phenols

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of Fluorinated Biaryl Phenols in Drug Discovery

Introduction: The Fluorine-Biaryl-Phenol Triad

In modern medicinal chemistry, the fluorinated biaryl phenol scaffold represents a convergence of three critical design elements: the structural rigidity of atropisomeric biaryls , the electronic modulation of fluorine , and the metabolic/binding versatility of phenols .

For the drug developer, this scaffold is not merely a structural template but a thermodynamic system where subtle energy differences dictate biological fate. The high electronegativity of fluorine (


) exerts a profound inductive effect (-I) on the phenolic hydroxyl, modulating pKa and hydrogen bond donor (HBD) capability. Simultaneously, the steric demand of the fluorine atom (

Å), while seemingly small, is sufficient to induce restricted rotation around the biaryl axis, creating axial chirality.

This guide details the thermodynamic characterization of these molecules, moving beyond static properties to the dynamic energy landscapes that govern their stability, solubility, and target engagement.

Part 1: Rotational Thermodynamics (Atropisomerism)

The thermodynamic stability of the biaryl axis is the primary concern. Unlike point chirality, axial chirality is transient unless the rotational energy barrier (


) exceeds specific thresholds.
The Ortho-Fluorine Effect

Replacing an ortho-hydrogen with fluorine introduces a "Goldilocks" steric clash.

  • Steric Bulk: F is larger than H but smaller than Cl or Me. It provides a moderate increase in the rotational barrier, often insufficient for indefinite stability at room temperature (Class I/II atropisomers) but sufficient to restrict conformational space for binding (Class III).

  • Electrostatic Repulsion: In 2,2'-difluorobiaryls, the repulsion between the lone pairs of the fluorine atoms destabilizes the planar transition state, significantly increasing

    
    .
    
Experimental Protocol: Variable Temperature NMR (VT-NMR)

To determine the rotational energy barrier, we utilize dynamic NMR spectroscopy. This method relies on the coalescence of diastereotopic signals as the rotation rate increases with temperature.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of the biaryl phenol in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or 1,1,2,2-Tetrachloroethane-
    
    
    ).
  • Probe Selection: Identify a "reporter" nucleus (e.g., diastereotopic methylene protons or distinct

    
    F signals) that shows splitting at low temperatures (slow exchange) and a singlet at high temperatures (fast exchange).
    
  • Data Acquisition: Acquire spectra at 10 K intervals from 298 K up to the solvent boiling point.

  • Coalescence Determination: Identify the coalescence temperature (

    
    ) where the split peaks merge into a flat-topped broad peak.
    
  • Calculation: Apply the Eyring equation to calculate the free energy of activation:

    
    
    Where 
    
    
    
    is the peak separation (Hz) at the slow-exchange limit.
Visualization: The Rotational Energy Landscape

RotationalLandscape cluster_legend Thermodynamic Factors GS_M Ground State (M-isomer) Low Energy Twisted (~90°) TS Transition State High Energy Maxima Planar (0°) GS_M->TS Activation Energy (ΔG‡) GS_P Ground State (P-isomer) Low Energy Twisted (~-90°) TS->GS_P Relaxation F1 Steric Repulsion (Ortho-F) F1->TS F2 Electronic Repulsion (Lone Pairs) F2->TS F3 IMHB (Phenol OH...X) F3->GS_M Stabilizes GS

Figure 1: Energy landscape of biaryl rotation. Ortho-fluorine destabilizes the planar TS, while Intramolecular Hydrogen Bonds (IMHB) stabilize the twisted Ground State (GS).

Part 2: Electronic Thermodynamics (Acidity & pKa)

The phenol moiety is an ionizable group. Fluorine substitution patterns dramatically shift the acidity constant (pKa), altering solubility and membrane permeability.

Mechanistic Insight: The Inductive Withdrawal

Fluorine is a strong


-electron withdrawing group (EWG).
  • Ortho/Para-F: Strongest effect. Can lower phenol pKa from ~10.0 (unsubstituted) to ~7.5-8.5.

  • Meta-F: Weaker effect due to lack of resonance conjugation, but still lowers pKa via induction.

  • Thermodynamic Consequence: A lower pKa means a higher fraction of the drug exists as the phenolate anion at physiological pH (7.4). This increases solubility but may decrease passive membrane permeability unless the charge is masked (e.g., by an intramolecular hydrogen bond).

Data Summary: Fluorine Position vs. pKa Shift
Substitution PatternApprox. pKa

pKa (vs Phenol)
Electronic Effect
Unsubstituted Phenol9.950Reference
2-Fluoro8.81-1.14Strong Inductive (-I)
3-Fluoro9.28-0.67Weak Inductive
4-Fluoro9.90-0.05-I offset by Resonance (+R)
2,6-Difluoro7.12-2.83Additive Ortho Effect
Pentafluoro5.50-4.45Maximal Withdrawal
Experimental Protocol: Spectrophotometric Titration

For fluorinated phenols, UV-metric titration is superior to potentiometric methods due to the distinct UV absorbance shift between the neutral phenol and the phenolate anion.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Titration: Dilute into a buffer system (ionic strength adjusted, e.g., 0.15 M KCl) covering pH 2.0 to 12.0.

  • Detection: Measure UV absorbance spectra (200–400 nm) at each pH step.

  • Analysis: The phenolate anion typically shows a bathochromic shift (red shift) and hyperchromic effect compared to the neutral species.

  • Fitting: Fit the absorbance data at

    
     vs. pH to the Henderson-Hasselbalch equation to extract the thermodynamic pKa.
    

Part 3: Solvation Thermodynamics (Lipophilicity & IMHB)

Lipophilicity (LogP/LogD) is not just a count of carbons; it is a measure of the energy cost to desolvate a molecule from water.

The "Fluorine-OH" Interaction

In biaryl phenols, a unique thermodynamic event occurs: Intramolecular Hydrogen Bonding (IMHB) . If the biaryl geometry allows, the phenolic proton can donate a hydrogen bond to an acceptor on the adjacent ring (e.g., a fluorine atom or a heteroatom like Nitrogen).

  • Thermodynamic Gain: Formation of an IMHB "hides" the polar OH group from the solvent.

  • Result: The molecule appears more lipophilic (higher LogP) and more membrane-permeable than predicted by simple fragment summation.

  • Fluorine's Role: While O-H...F interactions are weak electrostatic contacts, they can still bias the conformational population.

Experimental Protocol: Shake-Flask LogP (Miniaturized)
  • Phases: Pre-saturate 1-Octanol with water and Water (buffer pH 7.4) with 1-octanol.

  • Partitioning: Dissolve compound in the octanol phase. Add an equal volume of the aqueous phase.

  • Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    .
    
Visualization: Integrated Stability Workflow

Workflow cluster_exp Experimental Phase Start Fluorinated Biaryl Phenol Candidate Step1 VT-NMR / HPLC Kinetics (Determine ΔG‡) Start->Step1 Step2 UV-Metric Titration (Determine pKa) Start->Step2 Step3 LogD Determination (Assess IMHB/Solubility) Start->Step3 Decision Is ΔG‡ > 28 kcal/mol? Step1->Decision Outcome1 Stable Atropisomer (Develop as Single Enantiomer) Decision->Outcome1 Yes Outcome2 Rapidly Racemizing (Develop as Achiral/Rotamer Mix) Decision->Outcome2 No

Figure 2: Decision tree for characterizing biaryl phenols. High rotational barriers (


 kcal/mol) allow for the isolation of stable atropisomers.

References

  • Clayden, J., et al. (2009). "The challenge of atropisomerism in drug discovery." Angewandte Chemie International Edition. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • LaPlante, S. R., et al. (2011). "Assessing atropisomer axial chirality in drug discovery and development." Journal of Medicinal Chemistry. Link

  • Morgillo, C. M., et al. (2020). "Algorithms for the Identification of Atropisomers: A Review." ChemMedChem. Link

  • Gross, K. C., et al. (2002). "Absolute pKa Determinations for Substituted Phenols." Journal of the American Chemical Society. Link

pKa Profiling and Acidity Characterization of 2-Fluoro-5-(4-methylphenyl)phenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural acidity prediction, pharmacokinetic implications, and advanced co-solvent titration methodologies.

Executive Summary

In early-stage drug development, the acid dissociation constant (


) is a master variable that dictates a molecule's lipophilicity, solubility, and membrane permeability. 2-Fluoro-5-(4-methylphenyl)phenol  is a highly lipophilic, fluorinated biphenyl derivative. Due to its structural complexity and poor aqueous solubility, determining its exact 

requires moving beyond standard aqueous titrations.

As a Senior Application Scientist, I have structured this guide to provide both the theoretical framework for predicting this molecule's acidity and the field-proven, self-validating experimental protocols required to measure it accurately in the laboratory.

Structural Analysis & Theoretical Prediction

Before synthesizing or analyzing a compound in the lab, we must establish a theoretical baseline. The acidity of 2-Fluoro-5-(4-methylphenyl)phenol is governed entirely by the deprotonation of its phenolic hydroxyl (-OH) group.

Causality of Substituent Effects

The base


 of an unsubstituted phenol in water at 25 °C is approximately 9.95. The introduction of substituents alters the electron density around the phenolate oxygen, thereby shifting the dissociation energy[1]:
  • The Ortho-Fluoro Effect (-I effect): Fluorine is highly electronegative. Positioned ortho to the hydroxyl group, it exerts a strong inductive electron-withdrawing effect (-I). This stabilizes the negative charge of the conjugate base (phenolate anion), significantly increasing acidity. Empirical data establishes the

    
     of 2-fluorophenol at 8.73[2].
    
  • The Meta-Aryl Effect: The 5-(4-methylphenyl) group is positioned meta to the hydroxyl group. A standard phenyl ring is mildly electron-withdrawing (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). However, the para-methyl group on this distal ring is electron-donating (
    
    
    
    ). Because electronic effects are attenuated across the twisting biphenyl linkage (typically by a factor of ~0.3), the net effect of the entire 5-substituent is nearly neutral, providing only a marginal additional stabilization to the phenolate anion.
Hammett Equation Derivation

Using the Hammett equation (


), we can mathematically predict the final 

.

Table 1: Theoretical


 Derivation via Hammett Equation 
ParameterValueSource / Rationale
Base ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Phenol)
9.95Standard reference

(Fluoro)
+0.54 (apparent)Derived from 2-fluorophenol baseline[2]

(Phenyl)
+0.06Inductive electron withdrawal

(4'-Methyl)
-0.05 (net)Electron donating, attenuated by biphenyl system
Net

~0.55Combined substituent effects

(Reaction Constant)
2.23Phenol ionization in water at 25 °C[1]
Predicted

8.71 Calculated via

Physiological & Pharmacokinetic Implications

Understanding the


 of 8.71  is critical for predicting the molecule's behavior in vivo. At the physiological pH of blood plasma (7.4), we can determine the ionization state using the Henderson-Hasselbalch equation:



G A 2-Fluoro-5-(4-methylphenyl)phenol (Neutral) B GI Tract (pH 1-6) >99% Neutral A->B Ingestion C Blood Plasma (pH 7.4) ~95% Neutral / ~5% Ionized B->C Absorption D Target Tissue High Membrane Permeation C->D Passive Diffusion E Phenolate Anion (Ionized) C->E Deprotonation (pKa ~ 8.71) E->C Protonation

Figure 1: Pharmacokinetic absorption and ionization pathway of 2-Fluoro-5-(4-methylphenyl)phenol.

Experimental Methodology: Overcoming the Solubility Barrier

Because 2-Fluoro-5-(4-methylphenyl)phenol is highly lipophilic, standard aqueous potentiometric titration will fail. As the pH drops below the


, the neutral species will precipitate out of solution, corrupting the electrode readings and invalidating the Bjerrum plot.

The Solution: We must employ a Co-Solvent Potentiometric Titration utilizing the Yasuda-Shedlovsky Extrapolation [3],[4]. By titrating the compound in varying ratios of a methanol-water mixture, we maintain full solubility. We then plot the apparent


 (

) against the inverse of the solvent's dielectric constant (

) to extrapolate the true aqueous

.
Why Methanol? (Expert Insight)

Novice analysts often default to DMSO for solubilization. However, DMSO possesses a vastly different hydrogen-bonding capacity than water, which can cause non-linear deviations in the Yasuda-Shedlovsky plot for phenolic protons. Methanol provides a highly predictable, linear dielectric gradient, making it the superior choice for this specific assay.

G N1 Prepare Analyte in Co-solvent (Methanol/Water: 20-60% wt) N2 Potentiometric Titration (Obtain Apparent psKa) N1->N2 N3 Calculate 1/ε and psKa + log[H2O] N2->N3 N4 Linear Regression (Yasuda-Shedlovsky Plot) N3->N4 N5 Extrapolate to Pure Aqueous ε (Derive True pKa) N4->N5

Figure 2: Workflow for Yasuda-Shedlovsky co-solvent extrapolation to determine aqueous pKa.

Step-by-Step Protocol: Co-Solvent Potentiometric Titration

This protocol is designed as a self-validating system. The linearity of the final extrapolation (


) serves as internal proof that the assay was executed flawlessly.

Equipment: Automated potentiometric titrator (e.g., Sirius T3), glass pH electrode, temperature-controlled vessel (25.0 ± 0.1 °C). Reagents: 0.15 M KCl (background electrolyte), 0.5 M HCl, 0.5 M KOH, HPLC-grade Methanol, Deionized water (18.2 MΩ·cm).

Phase 1: Preparation & Calibration
  • Electrode Calibration: Calibrate the pH electrode using the Four-Plus™ technique in the specific methanol/water mixtures to obtain operational pH (

    
    ) rather than standard aqueous pH.
    
  • Sample Preparation: Accurately weigh ~1.5 mg of 2-Fluoro-5-(4-methylphenyl)phenol. Prepare four distinct solvent ratios: 30%, 40%, 50%, and 60% (w/w) methanol in 0.15 M KCl.

Phase 2: Titration Execution
  • Acidification: Inject the sample into the titration vessel. Acidify the solution to pH ~2.0 using 0.5 M HCl to ensure the compound is fully protonated.

  • Base Titration: Titrate with 0.5 M KOH under a strict Nitrogen (

    
    ) atmosphere up to pH ~11.0. Causality note: 
    
    
    
    purging prevents atmospheric
    
    
    from dissolving into the basic solution and forming carbonic acid, which would create false inflection points.
  • Data Processing: Extract the apparent

    
     (
    
    
    
    ) for each co-solvent ratio from the inflection point of the resulting Bjerrum curve.
Phase 3: Yasuda-Shedlovsky Extrapolation
  • Parameter Calculation: Calculate the dielectric constant (

    
    ) and molar water concentration (
    
    
    
    ) for each mixture.

Table 2: Representative Yasuda-Shedlovsky Parameters for Methanol-Water Mixtures at 25 °C

Methanol (wt %)Dielectric Constant (

)


0 (Pure Water) 78.31.281.74
30 62.81.591.59
40 57.11.751.52
50 51.51.941.44
60 46.12.171.35
  • Linear Regression: Plot

    
     on the Y-axis against 
    
    
    
    on the X-axis.
  • Final Derivation: Extrapolate the linear regression line to the Y-intercept where

    
     (the value for pure water). The resulting value is the true aqueous 
    
    
    
    . Subtract 1.74 (
    
    
    ) to yield the final, highly accurate aqueous
    
    
    .

References

  • [3] Takács-Novák, K., et al. "pKa Determination of Water-Insoluble Drugs in Organic Solvent-Water Mixtures." Journal of Pharmaceutical and Biomedical Analysis, 1999.[Link]

  • [4] Avdeef, Alex. Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons, 2012.[Link]

  • [2] "2-Fluorophenol Chemical Properties and Experimental Data." LookChem / ChemicalBook Database. [Link]

  • [1] Seybold, P. G. "Substituent Effects on the Physical Properties and pKa of Phenol." International Journal of Quantum Chemistry, 2001.[Link]

  • [5] "Hammett Constants and Substituent Effects on Phenol Acidity." CHEM 331 Physical Organic Chemistry Open Resources. [Link]

Sources

A Predictive Approach to the Crystallographic Landscape of 2-Fluoro-5-(4-methylphenyl)phenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystallographic features and packing motifs of 2-Fluoro-5-(4-methylphenyl)phenol, a molecule of interest in contemporary drug discovery. In the absence of a publicly available single-crystal X-ray structure for this specific compound, this document leverages crystallographic data from the closely related parent compound, 4-methylbiphenyl, and a systematic review of fluorinated phenol derivatives to construct a robust predictive model of its solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the probable intermolecular interactions that govern the crystal packing, which are critical for understanding physicochemical properties such as solubility, stability, and bioavailability. Detailed experimental protocols for crystallization and single-crystal X-ray diffraction are provided to facilitate the empirical determination of its structure.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a fundamental determinant of a drug substance's bulk properties. For a molecule like 2-Fluoro-5-(4-methylphenyl)phenol, which incorporates the versatile biphenyl scaffold, understanding its crystal packing is paramount. The biphenyl moiety is a prevalent structural motif in a wide array of pharmacologically active compounds.[1] The introduction of a fluorine atom and a hydroxyl group imparts specific electronic and hydrogen-bonding capabilities that are expected to significantly influence the supramolecular assembly in the solid state.

This guide will first establish a foundational understanding by examining the known crystal structure of 4-methylbiphenyl. Subsequently, it will delve into the predictable influence of the fluoro and hydroxyl substituents on the crystal packing, drawing upon established principles of crystal engineering and a review of analogous structures. Finally, it will outline the necessary experimental procedures to validate these predictions and fully elucidate the crystal structure of 2-Fluoro-5-(4-methylphenyl)phenol.

Foundational Analysis: The Crystal Structure of 4-Methylbiphenyl

While a definitive crystal structure for 2-Fluoro-5-(4-methylphenyl)phenol is not yet publicly available, an analysis of the closely related 4-methylbiphenyl provides a valuable starting point for predicting its solid-state conformation and packing.[2] Biphenyl and its derivatives are of considerable interest due to their applications in pharmaceuticals and advanced materials.[2]

The crystal structure of the parent biphenyl molecule is well-characterized and serves as a foundational model.[2] The key feature of the biphenyl scaffold is the torsional angle between the two phenyl rings. In the solid state, biphenyl molecules tend to adopt a nearly planar conformation, a compromise between intramolecular steric hindrance and intermolecular packing efficiency. The introduction of a methyl group at the 4-position in 4-methylbiphenyl is not expected to dramatically alter this fundamental packing motif.

Table 1: Predicted Crystallographic Data for 4-Methylbiphenyl (based on biphenyl) [2]

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.0
b (Å)~5.6
c (Å)~9.5
β (°)~95
Z2

The Influence of Fluoro and Hydroxyl Substituents on Crystal Packing

The introduction of a fluorine atom and a hydroxyl group onto the 4-methylbiphenyl scaffold is predicted to introduce a range of specific and influential intermolecular interactions. These interactions will likely dominate the crystal packing, leading to a more complex and intricate supramolecular architecture compared to the parent compound.

Hydrogen Bonding: The Directing Force

The hydroxyl group is a potent hydrogen bond donor, while the fluorine atom and the oxygen of the hydroxyl group are potential hydrogen bond acceptors. This creates the possibility of strong and directional O-H···O and O-H···F hydrogen bonds, which are expected to be primary determinants of the crystal packing.

The Role of Weak Interactions: C-H···π and π-π Stacking

In addition to classical hydrogen bonds, weaker interactions are anticipated to play a significant role in stabilizing the crystal lattice. These include:

  • C-H···π Interactions: The electron-rich π systems of the phenyl rings can act as acceptors for hydrogen atoms from neighboring molecules.[3]

  • π-π Stacking Interactions: The planar phenyl rings are likely to engage in offset stacking arrangements to maximize attractive electrostatic interactions.[4] The presence of the fluorine atom may modulate the quadrupole moment of the phenyl ring, influencing the geometry of these interactions.

Hirshfeld Surface Analysis: A Tool for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[5] By mapping properties such as dnorm (a normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. For 2-Fluoro-5-(4-methylphenyl)phenol, a Hirshfeld analysis would be expected to reveal prominent features corresponding to O-H···O/F hydrogen bonds, as well as more diffuse regions indicating C-H···π and van der Waals contacts.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of 2-Fluoro-5-(4-methylphenyl)phenol requires a systematic experimental approach.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation or Vapor Diffusion solvent_screening->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution packing_analysis Analysis of Packing & Intermolecular Interactions structure_solution->packing_analysis hirshfeld Hirshfeld Surface Analysis packing_analysis->hirshfeld packing_motifs cluster_interactions Key Intermolecular Interactions cluster_assembly Resulting Supramolecular Assembly H_bond O-H···O/F Hydrogen Bonds chains 1D Hydrogen-Bonded Chains H_bond->chains Primary Motif Formation CH_pi C-H···π Interactions sheets 2D Sheets via Weaker Interactions CH_pi->sheets pi_pi π-π Stacking pi_pi->sheets chains->sheets Inter-chain Linkage network 3D Supramolecular Network sheets->network Layer Stacking

Sources

Methodological & Application

Application Note: Efficient Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Area: Medicinal Chemistry, API Synthesis, and Materials Science.

Introduction & Strategic Rationale

The biphenyl scaffold is a privileged structural motif ubiquitous in pharmaceuticals, agrochemicals, and advanced functional materials[1]. Specifically, functionalized biphenyl phenols are critical precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors[2]. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for constructing these C-C bonds due to its functional group tolerance, scalability, and the low toxicity of organoboron reagents[3].

Synthesizing 2-Fluoro-5-(4-methylphenyl)phenol presents a unique chemical scenario. While protecting groups (e.g., benzyl or methoxymethyl ethers) are often employed to mask acidic hydroxyl groups during cross-coupling, they add unnecessary synthetic steps and reduce overall atom economy. Direct coupling of unprotected halophenols is highly efficient if the reaction conditions are carefully calibrated to prevent the free hydroxyl group from coordinating with the palladium center or depleting the basic activator[4],[5].

By selecting 5-bromo-2-fluorophenol and (4-methylphenyl)boronic acid as our coupling partners, we exploit the highly reactive C-Br bond. The adjacent fluorine atom slightly withdraws electron density from the ring, subtly activating the C-Br bond toward oxidative addition without imposing significant steric hindrance.

Mechanistic Causality & Catalytic Cycle

To achieve a high-yielding, self-validating protocol, it is essential to understand the causality behind each reagent's role in the catalytic cycle[3]:

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 5-bromo-2-fluorophenol. We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand prevents the precipitation of inactive palladium black and provides a sterically demanding environment that stabilizes the intermediate.

  • Transmetalation: This is the rate-limiting step. The (4-methylphenyl)boronic acid must be activated by a base to form an electron-rich, tetra-coordinate boronate complex[3]. A biphasic solvent system (1,4-Dioxane/H₂O) is employed because water perfectly solubilizes the inorganic base (K₂CO₃), driving the rapid formation of this reactive boronate species[6].

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination, forging the new C-C bond, releasing the biphenyl product, and regenerating the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) PdII_OA Pd(II) Intermediate Oxidative Addition Pd0->PdII_OA + 5-Bromo-2-fluorophenol PdII_TM Pd(II) Diaryl Complex Transmetalation PdII_OA->PdII_TM + (4-Methylphenyl)boronic acid + K2CO3 (Base) Product 2-Fluoro-5-(4-methylphenyl)phenol + Regenerated Pd(0) PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Recycling

Fig 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl phenol.

Optimization of Reaction Conditions

The presence of the free phenol necessitates an excess of base, as the first equivalent will deprotonate the phenol (pKa ~9) to form a phenoxide. Table 1 summarizes the quantitative data driving our optimized condition selection.

Table 1: Optimization of Catalyst and Solvent Systems

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)9065Moderate yield; free phenol causes partial catalyst deactivation.
Pd(OAc)₂ / SPhos (3%)K₃PO₄ (3.0)Toluene (Anhydrous)10078Good yield, but anhydrous conditions slow down boronate formation.
Pd(dppf)Cl₂ (3%) K₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 80 92 Optimal; biphasic system ensures rapid transmetalation; robust ligand.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints (TLC monitoring and pH validation) ensure the integrity of the process at every stage.

Reagents & Equipment
  • Aryl Halide: 5-Bromo-2-fluorophenol (1.00 g, 5.24 mmol, 1.0 equiv)

  • Boronic Acid: (4-Methylphenyl)boronic acid (0.85 g, 6.28 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.13 g, 0.16 mmol, 3 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.17 g, 15.7 mmol, 3.0 equiv)

  • Solvents: 1,4-Dioxane (20 mL), Deionized Water (5 mL), Ethyl Acetate (for extraction)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon manifold.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluorophenol, (4-methylphenyl)boronic acid, and K₂CO₃[7].

  • Solvent Addition & Degassing: Add 20 mL of 1,4-dioxane and 5 mL of deionized water. Seal the flask with a rubber septum and sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and re-seal the flask. Flush the headspace with nitrogen for an additional 2 minutes.

  • Heating & Monitoring: Attach a reflux condenser and heat the biphasic mixture in a preheated oil bath at 80 °C with vigorous stirring[7]. Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2) as the eluent. The reaction is typically complete within 4 to 6 hours.

  • Critical Acidic Work-Up: Once the starting material is consumed, cool the mixture to room temperature. Crucial Causality Step: Because the reaction is highly basic, the product exists as a water-soluble potassium phenoxide salt. Do not extract immediately. Slowly add cold 1M HCl dropwise while stirring until the aqueous layer reaches pH 2-3[8]. This protonates the phenoxide, driving the product back into its lipophilic, neutral phenol form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[8].

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[8].

  • Purification: Purify the crude dark oil via silica gel flash column chromatography, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes. The pure 2-Fluoro-5-(4-methylphenyl)phenol is isolated as an off-white solid.

Workflow Step1 1. Reaction Setup Mix Reagents, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O (4:1) Step2 2. Heating & Monitoring Stir at 80°C under N2 Monitor via TLC (Hex/EtOAc) Step1->Step2 Step3 3. Acidic Work-up (Critical) Cool to RT, add 1M HCl to pH 2-3 (Protonates Phenoxide) Step2->Step3 Step4 4. Extraction & Drying Extract with EtOAc Dry over MgSO4, Concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography Isolate Pure Product Step4->Step5

Fig 2: Step-by-step experimental workflow emphasizing the critical acidic work-up phase.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • RSC Advances. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. Available at:[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at:[Link]

  • Harvard University (Myers Research Group). The Suzuki Reaction. Available at:[Link]

Sources

Application Note: Precision Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for the preparation of 2-Fluoro-5-(4-methylphenyl)phenol Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Overview

This guide details the synthetic protocol for 2-Fluoro-5-(4-methylphenyl)phenol (CAS: N/A for specific isomer, analogous structures exist), a key biaryl intermediate for medicinal chemistry programs targeting kinase inhibitors and metabolic modulators. The presence of the ortho-fluorine atom relative to the hydroxyl group modulates pKa and metabolic stability, while the meta-biaryl linkage provides a specific vector for hydrophobic interactions.

The recommended synthetic route utilizes a regioselective Suzuki-Miyaura cross-coupling between commercially available 5-bromo-2-fluorophenol and 4-methylphenylboronic acid . This approach is superior to alternative routes (e.g., directed ortho-metalation or electrophilic substitution) due to the ready availability of the halogenated precursor and the high chemoselectivity of modern palladium catalysts towards aryl bromides in the presence of free phenols.

Retrosynthetic Logic

The target molecule is disconnected at the C5–C1' bond. The choice of 5-bromo-2-fluorophenol as the electrophile is critical; attempting to couple a 5-hydroxyphenylboronic acid equivalent is synthetically more arduous and prone to protodeboronation.

Retrosynthesis cluster_precursors Precursors Target 2-Fluoro-5-(4-methylphenyl)phenol (Target) Electrophile 5-Bromo-2-fluorophenol (Electrophile) Target->Electrophile Suzuki-Miyaura Disconnection Nucleophile 4-Methylphenylboronic acid (Nucleophile)

Figure 1: Retrosynthetic analysis identifying the key C-C bond formation step.

Reagent Selection Guide

The success of this protocol hinges on the specific combination of catalyst, base, and solvent to accommodate the free phenolic hydroxyl group and the electron-withdrawing fluorine atom.

ReagentRoleSelection Rationale
5-Bromo-2-fluorophenol ElectrophileCritical: The bromine at C5 is activated for oxidative addition. The fluorine at C2 is stable. The OH group requires base modulation.
4-Methylphenylboronic acid NucleophileMore stable and atom-economical than the corresponding pinacol ester. Excess (1.2–1.5 eq) is used to account for potential homocoupling.
Pd(dppf)Cl₂ · DCM CatalystPreferred: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, facilitating the reductive elimination step. It is robust, air-stable, and highly effective for electron-deficient aryl bromides.
K₃PO₄ (Tribasic) BaseCrucial: Stronger than carbonates (K₂CO₃), phosphate bases are superior for Suzuki couplings involving free phenols. They facilitate the formation of the active boronate species without requiring phenol protection.
1,4-Dioxane / Water (4:1) SolventThe biphasic system dissolves both organic reactants and inorganic bases. Water is essential for the transmetallation mechanism.

Detailed Experimental Protocol

Method A: Direct Suzuki Coupling (High Efficiency)

Recommended for rapid library synthesis and scale-up where step-count reduction is prioritized.

Step 1: Preparation of Reagents
  • Degassing: Solvents (1,4-Dioxane and distilled water) must be rigorously degassed. Sparge with Argon or Nitrogen for at least 15 minutes prior to use. Oxygen is the primary cause of homocoupling side-products.

  • Glassware: Oven-dry a 2-neck round-bottom flask or a heavy-walled pressure vial. Equip with a magnetic stir bar.

Step 2: Reaction Assembly
  • Charge the reaction vessel with:

    • 5-Bromo-2-fluorophenol: 1.0 equiv (e.g., 1.91 g, 10 mmol)[1]

    • 4-Methylphenylboronic acid: 1.2 equiv (e.g., 1.63 g, 12 mmol)

    • Potassium Phosphate (K₃PO₄): 3.0 equiv (e.g., 6.36 g, 30 mmol) – Note: Excess base is required to deprotonate the phenol and activate the boronic acid.

  • Add Pd(dppf)Cl₂ · CH₂Cl₂ complex: 0.03 equiv (3 mol%) (e.g., 245 mg).

  • Seal the vessel and purge with inert gas (N₂/Ar) for 5 minutes.

  • Inject the degassed solvent mixture: 1,4-Dioxane (40 mL) and Water (10 mL) via syringe.

Step 3: Execution
  • Heat: Place the vessel in a pre-heated oil block/bath at 90 °C .

  • Stir: Maintain vigorous stirring (800+ rpm). The reaction typically reaches completion in 2–4 hours .

  • Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the bromide (Rt ~ X min) and appearance of the biaryl product (Rt ~ Y min).

Step 4: Workup & Purification [2][3]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).

  • Acidification: Carefully acidify the aqueous layer to pH ~3–4 using 1M HCl. This ensures the phenol is protonated and partitions into the organic phase.

  • Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (sat.[3][4] NaCl). Dry over anhydrous Na₂SO₄.[2][5] Filter and concentrate under reduced pressure.[2][5][6]

  • Purification: Purify the crude dark oil via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% to 15% Ethyl Acetate in Hexanes.

    • Observation: The product is typically a white to off-white solid.

Method B: Protected Route (High Purity)

Use if Method A yields inseparable impurities or if the substrate is sensitive to oxidation.

  • Protection: React 5-bromo-2-fluorophenol with Benzyl bromide (BnBr) and K₂CO₃ in Acetone (Reflux, 2h) to yield 5-bromo-2-fluoro-1-(benzyloxy)benzene .

  • Coupling: Perform Suzuki coupling (as above) using the benzyl ether. The non-acidic substrate allows the use of milder bases (K₂CO₃) and lower catalyst loading (1 mol%).

  • Deprotection: Hydrogenolysis (H₂, Pd/C, MeOH) removes the benzyl group to yield the target phenol.

Mechanism & Critical Control Points[7]

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The presence of the free phenol introduces a specific equilibrium challenge during Transmetallation.

CatalyticCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-2-F-Phenol TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3 + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product note CRITICAL STEP: Base must neutralize Phenol-H AND activate Boronic Acid

Figure 2: Catalytic cycle emphasizing the dual role of the base in phenolic Suzuki couplings.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Catalyst poisoning by phenoxideSwitch to Method B (Protection) or increase Base to 4.0 eq.
Homocoupling (Bi-tolyl) Oxygen in solventRe-degas solvents; ensure inert atmosphere is maintained.
Protodeboronation Unstable boronic acidUse 4-methylphenylboronic acid pinacol ester instead of the free acid.
Starting Material Remains Incomplete activationIncrease temperature to 100 °C or switch solvent to Toluene/EtOH/H₂O (4:1:1).

Analytical Validation (Expected Data)

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~5.0–5.5 ppm (s, 1H, -OH, exchangeable).
      
    • 
       ~2.38 ppm (s, 3H, Ar-CH₃).
      
    • 
       ~6.9–7.4 ppm (m, 6H, Aromatic protons). Look for the specific splitting of the 2-fluorophenol ring (dd or ddd patterns due to H-F coupling).
      
  • ¹⁹F NMR:

    • 
       ~ -130 to -140 ppm (Multiplet).
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak corresponding to molecular weight 202.2 -> m/z 201.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tang, W., et al. (2010). Ligand-Accelerated Suzuki-Miyaura Coupling of Sterically Hindered Substrates. Angewandte Chemie International Edition, 49(34), 5879-5883. Link

  • BenchChem. (2025).[2] Synthesis of Fluorinated Phenols and Suzuki Coupling Protocols. Retrieved from .

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-fluorophenol. Retrieved from .

  • ChemicalBook. (n.d.). Synthesis of 5-bromo-2-fluorophenol and derivatives. Retrieved from .

Sources

Application Note: 2-Fluoro-5-(4-methylphenyl)phenol as a Liquid Crystal Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and materials engineers involved in the synthesis of advanced liquid crystalline (LC) materials. It details the synthesis, purification, and application of 2-Fluoro-5-(4-methylphenyl)phenol , a critical laterally fluorinated intermediate used to tailor the physical properties (viscosity, dielectric anisotropy, and phase range) of mesogenic mixtures.

Introduction & Scientific Rationale

In the design of thermotropic liquid crystals, particularly for Active Matrix (TFT) displays and high-frequency microwave applications, lateral fluorination is a dominant strategy. The introduction of a fluorine atom onto the rigid aromatic core serves three critical functions:

  • Viscosity Reduction: The small van der Waals radius of fluorine (1.47 Å) disrupts intermolecular packing just enough to lower rotational viscosity (

    
    ) without destroying the liquid crystalline phase, enabling faster switching speeds.
    
  • Dielectric Tuning: The high electronegativity of fluorine induces a strong lateral dipole moment. Depending on the position (relative to the molecular long axis), this allows for the precise engineering of dielectric anisotropy (

    
    ), essential for reducing threshold voltage (
    
    
    
    ).
  • Melting Point Depression: Lateral substituents suppress the crystal-to-nematic transition temperature (

    
    ), broadening the operating range of the LC mixture.
    

2-Fluoro-5-(4-methylphenyl)phenol represents a specialized "bent-core" or "kinked" intermediate. Unlike standard linear (1,4-linked) mesogens, the 1,5-substitution pattern on the central phenol ring introduces a meta-linkage. This geometry is particularly valuable for:

  • Bent-Core (Banana) LCs: Investigated for polar smectic phases and biaxial nematic phases.

  • High-Solubility Dopants: Used in eutectic mixtures to prevent crystallization at low temperatures.

Chemical Profile

PropertySpecification
Chemical Name 2-Fluoro-5-(4-methylphenyl)phenol
Common Identifier 3-Fluoro-4-hydroxy-4'-methylbiphenyl (Note: Numbering varies by nomenclature priority; strictly 2-fluoro-5-substituted phenol)
Molecular Formula

Molecular Weight 202.23 g/mol
Key Functional Groups Phenolic -OH (Reactive handle), Lateral -F (Mesogenic tuner)
Precursor CAS 112204-58-7 (5-Bromo-2-fluorophenol)

Protocol 1: Synthesis of the Intermediate

Objective: Synthesize high-purity (>99%) 2-Fluoro-5-(4-methylphenyl)phenol via Suzuki-Miyaura cross-coupling.

Mechanistic Insight

Direct fluorination of a biphenyl core is non-selective. The superior route utilizes 5-Bromo-2-fluorophenol as the electrophile.[1] The -OH group is tolerated in Suzuki couplings using robust palladium catalysts, avoiding the need for protection/deprotection steps which reduce yield.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Bromo-2-fluorophenol (1.0 eq)

  • Coupling Partner: 4-Methylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%) or 
    
    
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution
    
  • Solvent: 1,4-Dioxane (degassed)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under

    
     flow.
    
  • Charging: Add 5-Bromo-2-fluorophenol (10 mmol, 1.91 g) and 4-Methylphenylboronic acid (12 mmol, 1.63 g) to the flask.

  • Solvation: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling

    
     for 15 minutes (sparging) to remove dissolved oxygen, which degrades the Pd catalyst.
    
  • Catalysis: Add the Pd catalyst (0.3 mmol). The solution typically turns orange/red.

  • Activation: Add the degassed 2.0 M

    
     solution (10 mL).
    
  • Reaction: Heat the mixture to gentle reflux (

    
    ) for 6–12 hours. Monitor conversion by TLC (Silica; Hexane:EtOAc 8:2) or HPLC.[2][3]
    
  • Workup:

    • Cool to room temperature.[4]

    • Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.

    • Target: Isolate the white/off-white solid.

Protocol 2: Downstream Application (Mesogen Synthesis)

Objective: Convert the phenol intermediate into a liquid crystal component (e.g., an ether-linked mesogen) to evaluate phase behavior.

Logic of Functionalization

The phenolic -OH is the "anchor" point. Attaching a flexible alkyl tail (e.g., pentyl, heptyl) induces liquid crystallinity by stabilizing the aliphatic/aromatic micro-segregation.

Workflow Diagram

LC_Synthesis_Workflow Start 5-Bromo-2-fluorophenol Step1 Suzuki Coupling (+ 4-Tolylboronic acid) Start->Step1 Pd(0), Base Inter Intermediate: 2-Fluoro-5-(4-methylphenyl)phenol Step1->Inter Yield ~85% Step2 Williamson Etherification (+ R-Br, K2CO3) Inter->Step2 Alkyl Halide Final Final LC Mesogen (Alkoxy-fluorobiphenyl) Step2->Final Phase Separation

Caption: Synthetic pathway from commercial precursor to final liquid crystal mesogen.

Experimental Procedure (Etherification)
  • Dissolution: Dissolve the purified 2-Fluoro-5-(4-methylphenyl)phenol (1.0 eq) in Butanone (MEK) or DMF.

  • Base Addition: Add anhydrous

    
     (2.5 eq) and catalytic Potassium Iodide (KI).
    
  • Alkylation: Add 1-Bromopentane (1.2 eq) dropwise.

  • Reflux: Heat at reflux (

    
    ) for 12 hours.
    
  • Isolation: Filter off inorganic salts. Evaporate solvent.[5] Recrystallize the product from Ethanol to obtain the final mesogen.

Quality Control & Characterization

Trustworthy data is the bedrock of LC development. The following parameters must be verified.

A. Nuclear Magnetic Resonance (NMR)[4][5][13]
  • 
     NMR (CDCl3):  Look for the characteristic coupling of the fluorine.
    
    • 
       ppm (s, 1H, -OH) - Disappears on 
      
      
      
      shake.
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • Aromatic Region: The proton at C6 (ortho to F) will show distinct H-F coupling (

      
       Hz).
      
  • 
     NMR:  Single peak, typically around -130 to -140 ppm (relative to 
    
    
    
    ).
B. Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse).

  • Mobile Phase: Acetonitrile/Water gradient (70:30

    
     100:0).
    
  • Detection: UV at 254 nm.

  • Requirement:

    
     purity is required for LC applications to prevent conductivity issues (ionic impurities increase current leakage in displays).
    
C. Thermal Analysis (DSC)

Differential Scanning Calorimetry is mandatory to determine phase transitions.

  • Protocol: Heat/Cool at

    
    .
    
  • Expected Observation: The intermediate itself is likely crystalline with a sharp melting point (

    
    ). The derivatized ether (from Protocol 2) should show a melting peak and potentially a Nematic (
    
    
    
    ) or Smectic (
    
    
    ) phase transition upon cooling.

Safety & Handling

  • Fluorinated Phenols: Generally corrosive and toxic. Wear nitrile gloves and safety goggles. Handle in a fume hood.

  • Palladium Catalysts: Sensitizers. Avoid dust inhalation.

  • Waste: Segregate halogenated organic waste.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Gray, G. W., Hird, M., & Toyne, K. J. (1991). The Synthesis and Transition Temperatures of Some 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls with Lateral Fluorine Substituents. Molecular Crystals and Liquid Crystals, 204(1), 43-64. Link

  • Kirsch, P. (2022). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (See Chapter on Liquid Crystals).
  • BenchChem. (2025).[2] Technical Guide to Fluorinated Phenol Intermediates. (General reference for 5-bromo-2-fluorophenol availability). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Modification of a Privileged Scaffold

The compound 2-Fluoro-5-(4-methylphenyl)phenol represents a valuable building block in medicinal chemistry and materials science. Its biphenyl structure, coupled with the presence of a fluorine atom and a hydroxyl group, offers multiple points for diversification to modulate physicochemical properties, biological activity, and material characteristics. The phenolic hydroxyl group, in particular, is a versatile handle for a wide array of chemical transformations.

This technical guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyl moiety in 2-Fluoro-5-(4-methylphenyl)phenol. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for common and effective modifications. The electronic nature of the substituents on the phenolic ring—specifically the ortho-fluoro and meta-tolyl groups—influences the reactivity of the hydroxyl group, a factor that will be a recurring theme in our discussion of experimental design. The electron-withdrawing fluorine atom increases the acidity of the phenolic proton, facilitating its removal and subsequent nucleophilic reactions.[1]

Core Functionalization Strategies: A Mechanistic Perspective

The primary routes for functionalizing the hydroxyl group of 2-Fluoro-5-(4-methylphenyl)phenol involve its conversion into ethers and esters. These transformations not only alter the parent molecule's properties but can also serve as a means of introducing a protecting group to mask the hydroxyl's reactivity during subsequent synthetic steps.[2][3]

I. O-Alkylation: Synthesis of Aryl Ethers

The formation of an ether linkage at the phenolic oxygen is a common and powerful modification. Two robust and widely applicable methods for the O-alkylation of phenols are the Williamson Ether Synthesis and the Mitsunobu Reaction.

A. Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between a phenoxide and an alkyl halide.[4][5] The reaction is initiated by the deprotonation of the phenol to form a highly nucleophilic phenoxide ion.[1][6] For 2-Fluoro-5-(4-methylphenyl)phenol, the ortho-fluoro group enhances the acidity of the phenolic proton, allowing for the use of a wide range of bases.

Causality in Experimental Design: The choice of base and solvent is critical for the success of the Williamson ether synthesis. A moderately strong base, such as potassium carbonate, is often sufficient for phenols. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile accelerates the SN2 reaction. It is imperative to use primary or methyl halides to avoid the competing E2 elimination pathway that is prevalent with secondary and tertiary halides.[7][8]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol 2-Fluoro-5-(4-methylphenyl)phenol Reaction_Vessel Reaction Mixture Phenol->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Stir at RT to elevated temp. Purification Purification (e.g., Chromatography) Workup->Purification Product Aryl Ether Product Purification->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-Fluoro-5-(4-methylphenyl)phenol in anhydrous DMF (approximately 0.2 M concentration).

    • Add 1.5 equivalents of potassium carbonate (K₂CO₃).

  • Reaction Setup:

    • To the stirred suspension, add 1.2 equivalents of the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide).

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Mitsunobu Reaction: Mild Conditions for Diverse Substrates

The Mitsunobu reaction offers a mild alternative for the synthesis of ethers from alcohols and phenols, particularly when dealing with sensitive substrates.[9][10][11] This reaction proceeds with an inversion of configuration at the alcohol's stereocenter, although this is not relevant for the phenolic hydroxyl group. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Causality in Experimental Design: The Mitsunobu reaction is advantageous as it proceeds under neutral conditions and at low temperatures. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. The choice of a less sterically hindered alcohol is generally preferred for this reaction.[13]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction Phenol 2-Fluoro-5-(4-methylphenyl)phenol Reaction_Vessel Reaction at 0°C to RT Phenol->Reaction_Vessel Alcohol Alcohol (R-OH) Alcohol->Reaction_Vessel PPh3 Triphenylphosphine (PPh3) PPh3->Reaction_Vessel DEAD_DIAD DEAD or DIAD DEAD_DIAD->Reaction_Vessel Slow addition Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel Purification Purification (Chromatography) Reaction_Vessel->Purification Product Aryl Ether Product Purification->Product

Caption: Workflow for the Mitsunobu Reaction.

Protocol 2: O-Alkylation via Mitsunobu Reaction

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-Fluoro-5-(4-methylphenyl)phenol, 1.2 equivalents of the desired primary or secondary alcohol, and 1.5 equivalents of triphenylphosphine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.5 equivalents of DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting phenol.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can often be challenging to separate. Careful selection of the eluent is crucial.

Parameter Williamson Ether Synthesis Mitsunobu Reaction
Key Reagents Base (e.g., K₂CO₃), Alkyl HalidePPh₃, DEAD/DIAD, Alcohol
Conditions Basic, often requires heatingNeutral, low temperature to RT
Substrate Scope Best with primary alkyl halidesGood for primary and secondary alcohols
Byproducts Inorganic saltsTriphenylphosphine oxide, Hydrazine derivative
Key Advantage Cost-effective, simple workupMild conditions, good for sensitive substrates

Table 1: Comparison of O-Alkylation Methods.

II. O-Acylation: Synthesis of Aryl Esters

Esterification of the phenolic hydroxyl group is another fundamental transformation, leading to the formation of aryl esters. This can be achieved through various methods, with the use of acyl chlorides/anhydrides or through coupling reactions like the Steglich esterification.

A. Acylation with Acyl Chlorides or Anhydrides

This is a straightforward and often high-yielding method for ester formation.[14] The reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Causality in Experimental Design: A non-nucleophilic base like triethylamine or pyridine is commonly used. Pyridine can also serve as the solvent. The reaction is generally fast and exothermic. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.[15]

Protocol 3: O-Acylation with Acyl Chloride/Anhydride

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-Fluoro-5-(4-methylphenyl)phenol in a suitable solvent such as dichloromethane (DCM) or pyridine.

    • Add 1.5 equivalents of triethylamine or use pyridine as the solvent.

  • Reaction Setup:

    • Cool the solution to 0 °C.

    • Slowly add 1.2 equivalents of the desired acyl chloride or anhydride.

    • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup:

    • If DCM is used as the solvent, wash the reaction mixture with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • If pyridine is the solvent, remove it under reduced pressure and then perform an aqueous workup.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification:

    • Purify the crude ester by flash column chromatography or recrystallization.

B. Steglich Esterification: Mild Coupling for Ester Synthesis

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically DMAP.[16][17][18][19]

Causality in Experimental Design: This method is particularly useful for acid-sensitive substrates and when using sterically hindered carboxylic acids or alcohols.[19][20] The reaction proceeds through an active ester intermediate formed from the carboxylic acid and the carbodiimide. The main drawback is the formation of a urea byproduct, which can be difficult to remove if DCC is used. The use of water-soluble EDC simplifies the workup.

Experimental Workflow: Steglich Esterification

Steglich_Esterification Phenol 2-Fluoro-5-(4-methylphenyl)phenol Reaction_Vessel Reaction at RT Phenol->Reaction_Vessel Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Vessel DCC_EDC DCC or EDC DCC_EDC->Reaction_Vessel DMAP DMAP (catalyst) DMAP->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Filtration Filtration (if DCC is used) Reaction_Vessel->Filtration Workup Aqueous Workup Filtration->Workup Purification Purification Workup->Purification Product Aryl Ester Product Purification->Product

Caption: Workflow for Steglich Esterification.

Protocol 4: O-Acylation via Steglich Esterification

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-Fluoro-5-(4-methylphenyl)phenol, 1.2 equivalents of the desired carboxylic acid, and 0.1 equivalents of DMAP in anhydrous DCM.

  • Reaction Setup:

    • Add 1.2 equivalents of DCC or EDC to the solution at room temperature.

    • Stir the reaction mixture at room temperature until TLC analysis shows the reaction is complete.

  • Workup:

    • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

    • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Parameter Acylation with Acyl Chloride/Anhydride Steglich Esterification
Key Reagents Acyl Chloride/Anhydride, Base (e.g., Pyridine)Carboxylic Acid, DCC/EDC, DMAP
Conditions Basic, often at 0°C to RTNeutral, RT
Byproducts Amine hydrochloride or carboxylic acidUrea derivative
Key Advantage High reactivity, fast reactionsMild conditions, good for sensitive substrates

Table 2: Comparison of O-Acylation Methods.

III. Protection of the Phenolic Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent its interference with subsequent reactions.[2][21] A variety of protecting groups are available for phenols, with the choice depending on the stability of the protecting group to the planned reaction conditions and the ease of its subsequent removal.[3]

Common protecting groups for phenols include:

  • Methyl Ethers: Formed via Williamson ether synthesis. They are very stable but require harsh conditions for deprotection (e.g., BBr₃).[3]

  • Benzyl Ethers (Bn): Also formed via Williamson ether synthesis. They are stable to many conditions but can be removed by catalytic hydrogenation.[22]

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with a silyl chloride in the presence of a base like imidazole. They are readily cleaved with fluoride sources (e.g., TBAF).[3][23]

  • Acetals (e.g., MOM, THP): Formed by reacting the phenol with the corresponding acetal-forming reagent under acidic conditions. They are stable to basic and nucleophilic conditions but are cleaved by acid.[3]

The choice of protecting group is a critical strategic decision in a synthetic plan and should be made with careful consideration of the entire reaction sequence.

Conclusion

The functionalization of the hydroxyl group in 2-Fluoro-5-(4-methylphenyl)phenol provides a gateway to a diverse array of novel compounds with potentially valuable applications. The protocols detailed herein for O-alkylation and O-acylation represent robust and versatile methods for achieving these transformations. A thorough understanding of the underlying reaction mechanisms and the influence of the molecular structure on reactivity is paramount for successful experimental design and execution. By leveraging these established synthetic strategies, researchers can efficiently explore the chemical space around this privileged scaffold.

References

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC. (2023, April 12). Retrieved from [Link]

  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. (n.d.). Retrieved from [Link]

  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC. (n.d.). Retrieved from [Link]

  • Phenol-Directed C–H Functionalization | ACS Catalysis. (2018, December 5). Retrieved from [Link]

  • Recent advances in catalytic oxidative reactions of phenols and naphthalenols - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

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  • H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - RSC Publishing. (2024, February 21). Retrieved from [Link]

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  • Mitsunobu Reaction. (2019, August 26). Retrieved from [Link]

  • Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation - ResearchGate. (2024, February 2). Retrieved from [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed. (2018, October 30). Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. (n.d.). Retrieved from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]

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  • Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. (2023, December 23). Retrieved from [Link]

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  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • Graphite oxide-catalyzed acetylation of alcohols and phenols. (2016, May 25). Retrieved from [Link]

  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]

  • C–H acylation as an enabling tool to tag phenolic drugs - RSC Publishing. (2024, October 28). Retrieved from [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved from [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved from [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. (2013, December 3). Retrieved from [Link]

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  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). Retrieved from [Link]

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  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). Retrieved from [Link]

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Application Notes & Protocols: 2-Fluoro-5-(4-methylphenyl)phenol as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, privileged scaffolds—molecular frameworks that can bind to multiple targets—are of immense value. The fluorinated biphenyl motif is one such scaffold, offering a unique combination of properties that enhance drug-like characteristics. This document provides an in-depth technical guide on the application of 2-Fluoro-5-(4-methylphenyl)phenol , a key building block for constructing potent and selective kinase inhibitors. We will explore the rationale for its use, provide detailed synthetic protocols, and outline methodologies for evaluating the biological activity of its derivatives.

Introduction: The Strategic Advantage of Fluorinated Biphenyl Scaffolds

The rational design of kinase inhibitors often hinges on optimizing interactions within the ATP-binding pocket of the target enzyme. The structure of the inhibitor must present specific hydrogen bond donors and acceptors, occupy hydrophobic pockets, and possess favorable pharmacokinetic properties. The biphenyl scaffold has proven to be highly effective in meeting these requirements, forming the core of numerous approved drugs.[1][2]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] Fluorine, being the most electronegative element, imparts unique properties to a molecule. Its introduction can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.

  • Modulate pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic or basic groups, altering a molecule's ionization state and, consequently, its solubility, cell permeability, and binding interactions.[3]

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4] Structural studies have confirmed that fluorine substitution can stabilize interactions within hydrophobic pockets of kinases.[3]

  • Control Conformation: Due to stereoelectronic effects, fluorine can enforce a specific molecular conformation that is more favorable for binding to the target protein.[3]

2-Fluoro-5-(4-methylphenyl)phenol combines the structural benefits of a biphenyl core with the strategic advantages of a fluorine substituent, making it a highly valuable starting material for kinase inhibitor discovery programs. The phenolic hydroxyl group provides a convenient handle for further chemical modification, allowing for the exploration of diverse chemical space.

Physicochemical and Safety Data

A thorough understanding of the starting material is critical for successful synthesis and safe handling.

Table 1: Properties of 2-Fluoro-5-(p-tolyl)phenol Analog, 2-Fluoro-4-methylphenol (Note: Data for the precise 2-Fluoro-5-(4-methylphenyl)phenol was not specifically available; therefore, data for the closely related isomer 2-Fluoro-4-methylphenol is provided for guidance.)

PropertyValueSource
IUPAC Name 2-fluoro-4-methylphenol[5]
CAS Number 452-81-3[5][6]
Molecular Formula C₇H₇FO[5][7]
Molecular Weight 126.13 g/mol [5][7]
Appearance Solid[6]
pKa 8.82 ± 0.10 (Predicted for 2-Fluoro-5-methylphenol)[8]
Handling and Safety Precautions

Fluorinated phenols require careful handling in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][9][10]

  • Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5][7]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Call a physician immediately.[7]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Core Extension

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds, making it ideal for synthesizing biaryl compounds from building blocks like 2-Fluoro-5-(4-methylphenyl)phenol.[11] This protocol describes a general method to couple an aryl bromide (representing a heterocyclic core common in kinase inhibitors) with the boronic acid derivative of our building block.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Solvent (e.g., Toluene/EtOH/H2O) A->B C Degas Mixture (N2 or Ar Purge) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat to 100°C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with Ethyl Acetate F->G H Aqueous Wash (Water, Brine) G->H I Dry (Na2SO4), Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Causality: This protocol exemplifies the coupling of a pre-functionalized phenol to a heterocyclic core, a common strategy in building kinase inhibitors. The choice of a palladium catalyst, base, and solvent system is crucial for reaction efficiency.

Materials:

  • 2-Fluoro-5-(4-methylphenyl)phenol derivative (e.g., the corresponding boronic acid) (1.0 eq)

  • Aryl Halide (e.g., 4-bromopyridine derivative) (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 eq)

  • Base (e.g., Sodium Carbonate, Na₂CO₃) (2.0 eq)

  • Solvent: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (for work-up)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the boronic acid derivative of 2-Fluoro-5-(4-methylphenyl)phenol (1.0 eq), the aryl halide (1.2 eq), and sodium carbonate (2.0 eq).

    • Rationale: The base is essential for the transmetalation step in the catalytic cycle. An excess of the aryl halide can help drive the reaction to completion.

  • Solvent Addition and Degassing: Add the solvent mixture of toluene, ethanol, and water. Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through it.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, so its removal is critical for catalytic activity.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

    • Rationale: Maintaining an inert atmosphere protects the catalyst throughout the reaction.

  • Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[11]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with water and then brine.

    • Rationale: The water wash removes the inorganic base and salts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

After synthesizing a potential inhibitor, its biological activity must be quantified. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[12] A lower ADP level in the presence of the test compound indicates inhibition of kinase activity.

Principle of the ADP-Glo™ Assay

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Depletion cluster_step3 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Phospho-Substrate + remaining ATP A->B Incubation @ RT C Add ADP-Glo™ Reagent D Remaining ATP is depleted C->D E Add Kinase Detection Reagent F ADP is converted to ATP E->F G ATP + Luciferase → LIGHT F->G

Caption: Workflow of the luminescent ADP-Glo™ kinase inhibition assay.

Detailed Assay Protocol

Causality: This protocol provides a robust method to determine the potency (IC₅₀) of a synthesized compound. Proper controls are essential for data interpretation.

Materials:

  • Recombinant Kinase of interest (e.g., BRAF, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add this mix to the wells containing the compound.

  • Initiate Reaction: To start the reaction, add ATP to all wells. The final volume might be 10-20 µL. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[13]

    • Rationale: The incubation time should be within the linear range of the kinase reaction to ensure accurate measurement of initial reaction velocity.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the first step back into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Structure-Activity Relationship (SAR) Rationale

The 2-Fluoro-5-(4-methylphenyl)phenol scaffold offers multiple points for modification to optimize kinase affinity and selectivity.

Table 2: Potential SAR Insights from the Scaffold

Position/GroupRole and Potential ModificationsRationale
Phenolic -OH Key Interaction Point: Acts as a hydrogen bond donor or acceptor. It's also a primary handle for linking to the core heterocycle of the inhibitor.The pKa of the phenol is lowered by the adjacent fluorine, which can alter its hydrogen bonding capability and influence binding.[3] Modifications here directly impact how the scaffold is presented to the kinase active site.
2-Fluoro Binding & Physicochemical Properties: Can form H-bonds with the kinase hinge region. Increases metabolic stability. Influences the conformation of the biphenyl system.Replacing hydrogen with fluorine can enhance potency.[14] The position is critical; ortho-fluorine can force a twisted conformation of the biphenyl rings, which may be optimal for fitting into the binding pocket.[3]
5-(4-methylphenyl) Hydrophobic Pocket Occupancy: The tolyl group fits into a hydrophobic region of the ATP-binding site.Modifications to the tolyl group (e.g., changing methyl to ethyl, trifluoromethyl, or adding other substituents) can probe the size and electronic nature of the hydrophobic pocket to improve affinity and selectivity.

Example Target Pathway: The MAPK/ERK Signaling Cascade

Many kinase inhibitors derived from biphenyl scaffolds target kinases in the MAPK/ERK pathway, which is frequently hyperactivated in cancers like melanoma due to mutations in the BRAF kinase.[15][16] An inhibitor designed from our building block could potentially block this pathway.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Angiogenesis TF->Output Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->BRAF

Caption: Inhibition of the BRAF-mutated MAPK/ERK pathway by a targeted kinase inhibitor.

Conclusion

2-Fluoro-5-(4-methylphenyl)phenol is a high-value building block for the synthesis of kinase inhibitors. It strategically combines a biphenyl core, known for its utility in occupying kinase active sites, with a fluorine atom that can confer significant advantages in potency, selectivity, and metabolic stability. The protocols and rationale presented here provide a solid foundation for researchers and drug development professionals to leverage this scaffold in the design and synthesis of next-generation targeted therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Vertex AI.
  • Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mut
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). MDPI.
  • Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Fluoro-4-methylphenol. (2024). Fisher Scientific.
  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems.
  • Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Source not specified.
  • 2-FLUORO PHENOL CAS No 367-12-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 2-Fluoro-4-methylphenol | C7H7FO | CID 2778485. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET - 2-Fluoro-4-methylphenol. (n.d.). Fisher Scientific.
  • Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. (2007). PubMed.
  • Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. (2008). PubMed.
  • 2-fluoro-4-methylphenol AldrichCPR. (n.d.). Sigma-Aldrich.
  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org.
  • 2-FLUORO-5-METHYLPHENOL. (n.d.). Chongqing Chemdad Co., Ltd.
  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.

Sources

Scalable production methods for 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An industry-focused guide to the robust and scalable synthesis of 2-Fluoro-5-(4-methylphenyl)phenol, a valuable biaryl intermediate. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and purification methods designed for large-scale production.

Introduction

2-Fluoro-5-(4-methylphenyl)phenol is a substituted biaryl phenol derivative. Biaryl structures are privileged motifs in medicinal chemistry and materials science, often imparting desirable pharmacological or physical properties. The specific combination of a fluoro-phenol and a methylphenyl (tolyl) group makes this compound a versatile building block for more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and the tolyl group offer sites for further functionalization.[1][2]

This guide eschews common laboratory-scale preparations in favor of a process optimized for scalability, reliability, and efficiency. The cornerstone of this approach is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its broad substrate scope, functional group tolerance, and the use of environmentally benign organoboron reagents.[3][4] We present a complete workflow, from the selection of starting materials to the final purification, designed for researchers, scientists, and drug development professionals aiming for pilot-scale or industrial production.

Section 1: Synthetic Strategy and Rationale

The creation of the C-C bond between the two aromatic rings is the key transformation. For industrial applications, the ideal reaction is high-yielding, uses stable and accessible reagents, and proceeds under manageable conditions. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent choice for meeting these criteria.[4]

Retrosynthetic Analysis

The target molecule can be disconnected at the biaryl C-C bond in two primary ways:

  • Route A: Coupling of an aryl halide (specifically, 5-bromo-2-fluorophenol) with an arylboronic acid (4-methylphenylboronic acid).

  • Route B: Coupling of an arylboronic acid ((3-fluoro-4-hydroxyphenyl)boronic acid) with an aryl halide (4-bromotoluene).

Route A is strategically superior for scalable synthesis. The required starting materials, 5-bromo-2-fluorophenol[5][6] and 4-methylphenylboronic acid[7], are commercially available in bulk and are generally less expensive and more stable than the functionalized boronic acid required for Route B.

Proposed Synthetic Workflow

The selected strategy involves a single key cross-coupling step followed by a robust purification sequence. This linear approach minimizes step-count and maximizes overall process efficiency.

G cluster_0 Starting Materials A 5-Bromo-2-fluorophenol C Crude 2-Fluoro-5-(4-methylphenyl)phenol A->C Suzuki-Miyaura Coupling B 4-Methylphenylboronic acid B->C D Purified Final Product C->D Purification (Extraction & Chromatography)

Figure 1: Overall synthetic workflow for 2-Fluoro-5-(4-methylphenyl)phenol.

Section 2: Starting Material Synthesis and Sourcing

While direct sourcing of starting materials is recommended for scalability, this section provides referenced synthesis protocols for situations requiring in-house production.

Synthesis of 5-Bromo-2-fluorophenol

This precursor can be synthesized from 1-bromo-4-fluorobenzene via directed ortho-metalation followed by borylation and subsequent oxidation.

Protocol Summary (based on literature precedent[8]):

  • Lithiation: A solution of 1-bromo-4-fluorobenzene in anhydrous THF is cooled to -78 °C. n-Butyllithium is added dropwise to effect selective lithiation ortho to the fluorine atom.

  • Borylation: Triisopropyl borate is added to the reaction mixture, which is then allowed to warm.

  • Hydrolysis: The reaction is quenched with aqueous acid to yield 5-bromo-2-fluorophenylboronic acid.

  • Oxidation: The isolated boronic acid is treated with aqueous hydrogen peroxide and sodium hydroxide to afford the desired 5-bromo-2-fluorophenol.

Synthesis of 4-Methylphenylboronic Acid

This common reagent is prepared from 4-bromotoluene via a Grignard reaction followed by quenching with a borate ester.

Protocol Summary (based on literature precedent[9]):

  • Grignard Formation: Magnesium turnings are activated in anhydrous THF under a nitrogen atmosphere. A solution of 4-bromotoluene in THF is added to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Borylation: The Grignard solution is cooled to -78 °C and treated with a solution of trimethyl borate in THF.

  • Hydrolysis: The reaction is allowed to warm to room temperature and then hydrolyzed with aqueous acid (e.g., HCl).

  • Isolation: The product is extracted into an organic solvent, which is then dried and concentrated to yield 4-methylphenylboronic acid.

Section 3: Scalable Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is designed for robustness and high throughput. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions on a large scale.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10] Understanding this mechanism is key to troubleshooting and process optimization. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-X L₂ Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar-Pd(II)-Ar' L₂ Pd_Complex1->Pd_Complex2 Transmetalation (+ Base) Pd_Complex2->Pd0 Reductive Elimination Product Ar-Ar' (Final Product) Pd_Complex2->Product ArylHalide Ar-X (5-Bromo-2-fluorophenol) ArylHalide->Pd_Complex1 BoronicAcid Ar'-B(OH)₂ (4-Methylphenylboronic acid) BoronicAcid->Pd_Complex1

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Materials and Equipment
Reagent / Material Grade Purpose
5-Bromo-2-fluorophenol>98%Aryl Halide
4-Methylphenylboronic acid>98%Organoboron Reagent
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradePalladium(0) Precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeBuchwald Ligand
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Base
TolueneAnhydrousSolvent
Deionized WaterN/ACo-solvent
Nitrogen or Argon GasHigh PurityInert Atmosphere
Glass-lined Reactor with Mechanical Stirrer and Reflux CondenserN/AReaction Vessel
Step-by-Step Protocol
  • Reactor Setup: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen/argon inlet.

  • Inerting: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a positive pressure throughout the reaction.

  • Charging Reagents: To the reactor, charge 5-Bromo-2-fluorophenol (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Catalyst/Ligand Addition: In a separate, inerted glovebox or Schlenk flask, pre-mix the Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd) and XPhos (0.02 equiv, 2 mol%). Add this solid mixture to the reactor. Rationale: Modern bulky phosphine ligands like XPhos are highly effective for coupling electron-deficient or sterically hindered partners, leading to higher yields and faster reaction times.[11]

  • Solvent Addition: Add degassed toluene and deionized water (e.g., a 4:1 to 10:1 v/v mixture). The solvent volume should be sufficient to create a stirrable slurry (typically 5-10 mL per gram of the limiting reagent). Rationale: Degassing the solvent by sparging with nitrogen or argon is crucial to prevent oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling side reactions.[10]

  • Reaction: Begin vigorous stirring and heat the mixture to 80-90 °C.

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small, quenched sample and analyzing it by TLC, GC, or LC-MS to check for the disappearance of the 5-bromo-2-fluorophenol starting material. The reaction is typically complete within 4-8 hours.

  • Cool-down: Once the reaction is complete, cool the mixture to room temperature.

Section 4: Purification Protocol

Crude products from cross-coupling reactions often contain catalyst residues, inorganic salts, and organic byproducts.[12] A multi-step purification is essential to achieve the high purity required for pharmaceutical applications.

Step-by-Step Protocol
  • Filtration: Filter the cooled reaction mixture through a pad of celite to remove the solid base and precipitated palladium species. Wash the filter cake with toluene.

  • Aqueous Base Extraction (Product Isolation): Combine the filtrate and washes in a separatory funnel or reactor. Extract the phenolic product into an aqueous basic solution, such as 2 M Sodium Hydroxide (NaOH), leaving non-acidic impurities (e.g., homocoupled tolyl-tolyl byproduct) in the organic phase. Repeat the aqueous extraction. Rationale: This step leverages the acidic nature of the phenol to efficiently separate it from non-polar, non-acidic impurities.

  • Acidification and Re-extraction: Cool the combined basic aqueous layers in an ice bath and slowly acidify with concentrated HCl to a pH of ~2. The product will precipitate or oil out. Extract the product into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Washing and Drying: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenolic product.

  • Flash Column Chromatography: For high-purity requirements, the crude product should be purified by flash chromatography on silica gel.[13]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective.

  • Recrystallization (Final Polishing): The fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexanes) to yield the final product as a crystalline solid.[12]

Section 5: Data and Safety

Optimized Reaction Parameters
Parameter Value Rationale
Aryl Halide Equiv. 1.0Limiting Reagent
Boronic Acid Equiv. 1.2Slight excess to drive reaction to completion
Base (K₃PO₄) Equiv. 2.0Ensures complete boronate formation
Pd Loading (mol%) 1.0 mol%Optimized for efficiency and cost
Ligand (XPhos) Loading 2.0 mol%L:Pd ratio of 2:1 is typical for XPhos
Temperature 80-90 °CProvides sufficient thermal energy without degradation
Typical Yield (Post-Chromatography) >85%Based on similar literature transformations
Safety and Waste Disposal
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagent Handling: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood. Organic solvents are flammable. Potassium phosphate is a strong base.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste from the palladium catalyst, in accordance with local, state, and federal regulations.[1]

References

  • PrepChem. Synthesis of 4-tolylboronic acid. Available from: [Link]

  • ChemBK. (4-Methylphenyl)Boronic Acid. Available from: [Link]

  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Google Patents. CN103408404A - Process for synthesizing p-bromophenol.
  • PMC (PubMed Central). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • PubChem - NIH. 2-Fluoro-4-methylphenol. Available from: [Link]

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Patent archives. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available from: [Link]

  • Teledyne Labs. Purification Strategies for Flavones and Related Compounds. Available from: [Link]

Sources

Application Note: Microwave-Accelerated Suzuki-Miyaura Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The synthesis of fluorinated biaryl motifs is a cornerstone of modern drug discovery, as fluorine incorporation predictably modulates a molecule's lipophilicity, metabolic stability, and target binding affinity. This application note details an optimized, microwave-assisted Suzuki-Miyaura cross-coupling protocol to synthesize 2-fluoro-5-(4-methylphenyl)phenol (also known as 2-fluoro-5-(p-tolyl)phenol).

By transitioning from conventional conductive heating to microwave-assisted organic synthesis (MAOS), this protocol reduces reaction times from typical multi-hour refluxes to just 15 minutes.

Causality in Experimental Design
  • Substrate Selection: We utilize 5-bromo-2-fluorophenol[1] rather than its chloro-analog. The C–Br bond possesses a significantly lower bond dissociation energy (~81 kcal/mol) compared to the C–Cl bond (~96 kcal/mol). This ensures rapid oxidative addition to the palladium center without requiring highly specialized, electron-rich phosphine ligands.

  • Microwave Dielectric Heating: Conventional oil baths rely on thermal conductivity, creating inverted temperature gradients where the vessel walls are hotter than the reaction core[2]. Microwave irradiation directly couples with the dipoles (e.g., water, dioxane) and ions (e.g., K₂CO₃) in the mixture, resulting in instantaneous, uniform "in-core" heating[2]. This allows the safe superheating of solvents above their atmospheric boiling points, accelerating reaction kinetics via the Arrhenius equation[2].

  • Catalyst & Solvent Dynamics: We employ

    
     as the pre-catalyst[3]. The dppf ligand has a wide bite angle (~99°), which sterically forces the intermediate complexes into geometries that highly favor the final reductive elimination step. A biphasic 1,4-Dioxane/Water system is used because water is strictly required to dissolve the inorganic base and convert the 4-methylphenylboronic acid[1] into the reactive, nucleophilic boronate complex 
    
    
    
    required for transmetalation.

Catalytic Cycle & Workflow Visualization

To fully understand the intervention points of the protocol, it is critical to map the reaction against the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Formation of Ar-Pd(II)-Br Pd0->OxAdd 5-Bromo-2-fluorophenol BaseAct Base Activation Ligand Exchange to Ar-Pd(II)-OH OxAdd->BaseAct K2CO3 / H2O TransMet Transmetalation Transfer of p-Tolyl Group BaseAct->TransMet 4-Methylphenylboronic acid RedElim Reductive Elimination Product Release TransMet->RedElim Boric acid byproduct RedElim->Pd0 2-Fluoro-5-(4-methylphenyl)phenol

Caption: Suzuki-Miyaura Catalytic Cycle for 2-Fluoro-5-(4-methylphenyl)phenol synthesis.

MW_Workflow Step1 1. Reagent Prep Ar-Br + Ar-B(OH)2 Step2 2. Catalyst & Base Pd(dppf)Cl2 + K2CO3 Step1->Step2 Step3 3. Solvent & Degas Dioxane/H2O (4:1) Step2->Step3 Step4 4. MW Irradiation 120°C, 15 min Step3->Step4 Step5 5. Extraction EtOAc / Brine Step4->Step5 Step6 6. Purification Silica Plug Step5->Step6

Caption: Step-by-step microwave synthesis workflow from reagent preparation to purification.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual and physical checkpoints are embedded within the steps to ensure the operator can confirm reaction integrity in real-time.

Materials Required
  • Aryl Halide: 5-Bromo-2-fluorophenol (1.0 mmol, 191 mg)[1]

  • Boronic Acid: 4-Methylphenylboronic acid (1.2 mmol, 163 mg)[1]

  • Catalyst:

    
     (0.05 mmol, 36 mg, 5 mol%)[3]
    
  • Base: Potassium carbonate (

    
    ) (3.0 mmol, 414 mg)[3]
    
  • Solvents: 1,4-Dioxane (4.0 mL), Deionized Water (1.0 mL)

Step-by-Step Methodology

Step 1: Reagent Charging To a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the 5-bromo-2-fluorophenol, 4-methylphenylboronic acid, and


.

Step 2: Catalyst Addition Add the


 pre-catalyst.
  • Validation Checkpoint: The dry mixture will appear as a heterogeneous orange/red powder. Ensure no clumping occurs, which could hinder solvent permeation.

Step 3: Solvent Dispensing & Degassing Add 4 mL of 1,4-Dioxane followed by 1 mL of Deionized Water. Seal the vial with a Teflon-lined septum cap. Submerge a sparging needle into the liquid and purge with Argon or Nitrogen for 3 to 5 minutes.

  • Causality: Oxygen must be rigorously excluded.

    
     promotes the oxidative homocoupling of the boronic acid (yielding 4,4'-dimethylbiphenyl) and degrades the active, electron-rich Pd(0) species.
    

Step 4: Microwave Irradiation Place the sealed vial into a dedicated single-mode microwave synthesis reactor. Apply the following parameters:

  • Target Temperature: 120 °C

  • Hold Time: 15 minutes

  • Power Limit: 200 W (Dynamic modulation)

  • Stirring: High (900 rpm)

  • Validation Checkpoint: As the temperature reaches ~100 °C, the initially biphasic mixture will become monophasic. The solution will transition from orange to a dark brown/black hue, indicating the reduction of Pd(II) to the active Pd(0) species and successful progression of the catalytic cycle.

Step 5: Workup & Liquid-Liquid Extraction Allow the reactor to cool the vial to room temperature via compressed air (the mixture may separate back into a biphasic state). Uncap the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water. Transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with saturated NaCl (brine) (15 mL).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification Purify the crude dark oil via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (typically 9:1 to 4:1). The target compound, 2-fluoro-5-(4-methylphenyl)phenol, elutes as an off-white to pale yellow solid.

Quantitative Data & Process Optimization

The implementation of dielectric microwave heating yields profound improvements over conventional thermal methods. The instantaneous energy transfer minimizes the residence time of sensitive intermediates, thereby suppressing degradation pathways[4].

Table 1: Performance Comparison for the Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conductive (Oil Bath)Dielectric (Microwave Irradiation)[4]
Temperature Profile Inverted Gradient (Wall > Core)[2]Uniform In-Core Heating[2]
Reaction Temperature 100 °C (Reflux limit)120 °C (Superheated in sealed vial)
Reaction Time 8 to 12 Hours15 Minutes
Average Isolated Yield 65% – 72%> 92%[4]
Byproduct Formation Moderate (Protodeboronation observed)Suppressed (Due to rapid kinetics)[2]
Workup Complexity High (Extensive chromatography needed)Low (Cleaner crude profile)

References

  • Source: National Institutes of Health (NIH)
  • Microwave-assisted synthesis | Anton Paar Wiki Source: Anton Paar URL
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Durham University / Chemistry European Journal URL
  • Source: National Institutes of Health (NIH)
  • BerrChem Boronic Acid Product List (Reagent Specifications)

Sources

Application Notes & Protocols: Novel Bioconjugation Strategies Employing 2-Fluoro-5-(4-methylphenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

The field of bioconjugation is in a perpetual state of innovation, driven by the need for more precise, stable, and functional biomolecular labels and crosslinkers. While established methodologies provide a robust toolkit, the exploration of novel reagents is paramount to unlocking new capabilities in drug development, diagnostics, and fundamental biological research. This document delves into the potential applications of 2-Fluoro-5-(4-methylphenyl)phenol, a derivative with unique electronic and structural features. It is important to note that, as of the time of this writing, specific literature on the bioconjugation of this particular molecule is not yet established. Therefore, the following application notes and protocols are presented as a forward-looking guide for researchers. They are built upon well-established, first-principle chemical reactions involving phenolic compounds and are intended to serve as a scientifically grounded starting point for methodology development.

Introduction: The Untapped Potential of Substituted Phenols in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology.[1] The choice of chemical reaction and the nature of the labeling reagent are critical, dictating the stability, functionality, and homogeneity of the final conjugate. Phenolic compounds, in particular, offer a rich chemical playground for bioconjugation.[2][3] Nature itself leverages the reactivity of the tyrosine side chain for a variety of biological functions, and synthetic chemists have developed numerous methods to co-opt this reactivity for site-specific protein modification.[4][5]

This guide focuses on the prospective bioconjugation applications of 2-Fluoro-5-(4-methylphenyl)phenol . The unique substitution pattern of this molecule—featuring a fluorine atom, a p-tolyl group, and a reactive phenolic hydroxyl—suggests several avenues for creating novel bioconjugates. The electron-withdrawing fluorine can influence the pKa of the phenol and the reactivity of the aromatic ring, while the tolyl group provides a hydrophobic handle that could modulate binding interactions or serve as a reporter group.

This document will explore three primary, mechanistically distinct strategies for leveraging this molecule in bioconjugation:

  • Enzymatic-Mediated Oxidative Coupling: Utilizing the catalytic power of Horseradish Peroxidase (HRP) to generate a reactive phenoxy radical for conjugation to nucleophilic amino acid residues.

  • Mannich-Type Electrophilic Aromatic Substitution: A classic three-component reaction for forming a stable C-C bond between the phenol ring and a protein, mediated by an amine and formaldehyde.

  • Diazonium Salt Coupling: A robust method for creating brightly colored azo-linked conjugates through an electrophilic aromatic substitution mechanism.

Each section will provide the chemical rationale, a detailed experimental protocol, and a discussion of the expected outcomes and characterization methods.

Analysis of the Core Reagent: 2-Fluoro-5-(4-methylphenyl)phenol

Before delving into protocols, a brief analysis of the reactive centers of the title compound is warranted.

  • Phenolic Hydroxyl Group: This is the most prominent functional group. Its reactivity is twofold: it can be deprotonated to form a phenoxide, a potent nucleophile, or it can be oxidized to generate a phenoxy radical. Its acidity will be increased by the adjacent electron-withdrawing fluorine atom.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the powerful electron-donating hydroxyl group. The positions ortho and para to the hydroxyl are the most nucleophilic. In this molecule, one ortho position is occupied by fluorine, and the para position is occupied by the tolyl group. This leaves the second ortho position as the most likely site for electrophilic attack.

These intrinsic properties are the foundation for the proposed conjugation strategies.

Strategy 1: Horseradish Peroxidase (HRP) Mediated Oxidative Coupling

Mechanistic Rationale & Field-Proven Insights

Enzyme-catalyzed conjugation is an attractive, ecofriendly approach that proceeds under mild conditions.[6][7] Horseradish Peroxidase (HRP), in the presence of a mild oxidant like hydrogen peroxide (H₂O₂), is a well-established catalyst for the oxidation of phenols.[8][] The mechanism involves the HRP-H₂O₂ complex abstracting a hydrogen atom from the phenolic hydroxyl group of 2-Fluoro-5-(4-methylphenyl)phenol to generate a phenoxy radical.[8][10] This highly reactive radical can then couple with electron-rich, nucleophilic side chains on a protein surface, such as tyrosine or tryptophan, or potentially with the thiol group of cysteine.[11] This method is particularly powerful as it leverages the high chemo- and regioselectivity of the enzyme.[8]

HRP_Mediated_Coupling

Detailed Experimental Protocol: HRP-Mediated Conjugation

Objective: To covalently conjugate 2-Fluoro-5-(4-methylphenyl)phenol to a model protein (e.g., Bovine Serum Albumin, BSA) using HRP.

Materials:

  • Target Protein (e.g., BSA): 10 mg/mL in 100 mM sodium phosphate buffer, pH 7.0.

  • 2-Fluoro-5-(4-methylphenyl)phenol: 10 mM stock solution in DMSO.

  • Horseradish Peroxidase (HRP), conjugation grade: 1 mg/mL in phosphate buffer.[12]

  • Hydrogen Peroxide (H₂O₂): 10 mM solution (prepare fresh from a 30% stock).

  • Quenching Solution: 100 mM sodium ascorbate.

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.0.

  • Purification: Desalting column (e.g., PD-10) or dialysis cassette (10 kDa MWCO).

Procedure:

  • Protein Preparation: In a microcentrifuge tube, add 1 mL of the 10 mg/mL protein solution.

  • Reagent Addition:

    • Add 20 µL of the 1 mg/mL HRP solution to the protein solution. Mix gently by pipetting.

    • Add 20 µL of the 10 mM 2-Fluoro-5-(4-methylphenyl)phenol stock solution. This corresponds to a ~20-fold molar excess over BSA. The optimal ratio should be determined empirically.

  • Initiation of Reaction:

    • Initiate the conjugation by adding 20 µL of the freshly prepared 10 mM H₂O₂ solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Stop the reaction by adding 50 µL of 100 mM sodium ascorbate.

  • Purification:

    • Remove the unreacted phenol derivative, HRP, and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against 1L of storage buffer at 4°C, with at least two buffer changes over 24 hours.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Confirm conjugation using SDS-PAGE (expect a slight shift in molecular weight) and UV-Vis spectroscopy (look for a new absorbance peak corresponding to the conjugated phenol). Mass spectrometry can provide a definitive confirmation and determine the degree of labeling.

Strategy 2: Three-Component Mannich-Type Reaction

Mechanistic Rationale & Field-Proven Insights

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton.[13][14] In the context of bioconjugation, the electron-rich phenol ring of a tyrosine residue can act as the nucleophile.[4][15] This strategy can be adapted to use our target phenol as the nucleophile, conjugating it to a protein's surface amines (lysine residues and the N-terminus).

The reaction proceeds in two main steps:

  • Iminium Ion Formation: Formaldehyde reacts with a primary or secondary amine (in this case, the ε-amino group of a lysine residue) to form a reactive electrophilic iminium ion.[13]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-Fluoro-5-(4-methylphenyl)phenol attacks the iminium ion, forming a stable C-C bond, typically at the ortho position to the hydroxyl group.[16][17]

This reaction is advantageous as it forms a very stable linkage under relatively mild conditions. The pH of the reaction can be critical; slightly acidic conditions favor the Mannich pathway, while neutral pH might lead to other side reactions.[17][18]

Mannich_Reaction

Detailed Experimental Protocol: Mannich-Type Conjugation

Objective: To covalently link 2-Fluoro-5-(4-methylphenyl)phenol to the lysine residues of a target protein.

Materials:

  • Target Protein: 5-10 mg/mL in 100 mM MES buffer, pH 6.0.

  • 2-Fluoro-5-(4-methylphenyl)phenol: 50 mM stock solution in DMSO.

  • Formaldehyde: 37% solution in water. Prepare a 1 M working solution in MES buffer.

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0.

  • Purification: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

  • Protein Preparation: Exchange the protein into the Reaction Buffer to a final concentration of 5 mg/mL.

  • Reagent Premix: In a separate tube, prepare a premix of the phenol and formaldehyde. For a 1 mL protein reaction:

    • Add 40 µL of the 50 mM phenol stock solution (final concentration 2 mM).

    • Add 40 µL of the 1 M formaldehyde solution (final concentration 40 mM).

    • Note: An excess of formaldehyde is typically required to drive the reaction.

  • Initiation of Reaction:

    • Add the 80 µL of the premix to the 1 mL of protein solution.

    • Incubate at 37°C for 4-6 hours, or overnight at room temperature.

  • Purification:

    • Remove unreacted reagents via SEC or dialysis as described in Protocol 3.2.5.

  • Characterization:

    • Confirm conjugation via mass spectrometry to determine the number of phenol molecules added per protein.

    • Use analytical hydrophobic interaction chromatography (HIC) to assess the heterogeneity of the product.

Strategy 3: Azo Coupling with a Diazonium Salt

Mechanistic Rationale & Field-Proven Insights

Azo coupling is a classic reaction in organic chemistry that forms a highly conjugated and often brightly colored azo compound (R-N=N-R').[19] The reaction involves an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile and an activated aromatic ring, such as a phenol, serves as the nucleophile.[19][20]

To utilize this for bioconjugation, we propose a two-step strategy:

  • Diazotization of an Arylamine Linker: A bifunctional linker containing an aromatic amine and a protein-reactive group (e.g., an NHS ester) is first reacted with the protein.

  • Azo Coupling: The aromatic amine now attached to the protein is converted in situ to a diazonium salt using nitrous acid (generated from NaNO₂ and acid). This protein-bound diazonium salt is then immediately reacted with 2-Fluoro-5-(4-methylphenyl)phenol. The coupling will occur at the activated ortho position of the phenol.[20]

This method creates a stable, colored bioconjugate, which can be advantageous for quantification and visualization. The reaction conditions must be carefully controlled, as diazonium salts can be unstable.[21][22]

Azo_Coupling

Detailed Experimental Protocol: Azo Coupling

Objective: To conjugate 2-Fluoro-5-(4-methylphenyl)phenol to a protein pre-functionalized with an aromatic amine.

Materials:

  • Amine-functionalized Protein: Protein pre-reacted with a linker like N-succinimidyl-4-aminobenzoate (SAB), purified.

  • Sodium Nitrite (NaNO₂): 1 M solution in water (prepare fresh).

  • Hydrochloric Acid (HCl): 1 M solution.

  • 2-Fluoro-5-(4-methylphenyl)phenol: 50 mM stock solution in DMSO.

  • Reaction Buffer: 100 mM Borate buffer, pH 9.0.

  • Purification: Desalting column or dialysis.

Procedure:

  • Protein Diazotization (Step 1):

    • Start with the amine-functionalized protein at ~5 mg/mL in 0.25 M HCl. Chill the solution in an ice bath for 15 minutes.

    • While stirring in the ice bath, add 0.1 volumes of the 1 M NaNO₂ solution dropwise.

    • Let the reaction proceed for 30 minutes on ice. The solution may turn slightly yellow. This creates the reactive protein-diazonium salt.

  • Azo Coupling (Step 2):

    • In a separate, pre-chilled tube, add 1 volume of the 100 mM Borate buffer, pH 9.0.

    • Add 0.2 volumes of the 50 mM phenol stock solution to the borate buffer.

    • Slowly add the protein-diazonium salt solution from Step 1 to the phenol/borate buffer mixture with constant stirring. The high pH of the borate buffer will facilitate the coupling reaction.[19]

    • Allow the reaction to proceed for 2 hours on ice. A color change to yellow or orange is indicative of successful azo bond formation.

  • Purification:

    • Immediately purify the conjugate using a desalting column or dialysis to remove unreacted phenol and salts. Exchange into a neutral storage buffer (e.g., PBS pH 7.4).

  • Characterization:

    • Quantify the degree of labeling using the visible absorbance of the newly formed azo bond (the extinction coefficient will need to be determined with a model compound).

    • Confirm the identity and integrity of the conjugate by mass spectrometry.

Data Summary & Comparison of Proposed Methods

FeatureHRP-Mediated CouplingMannich-Type ReactionAzo Coupling
Target Residue Tyr, Trp, Cys (nucleophilic)Lys, N-terminus (primary amines)Pre-installed aromatic amine
Bond Type C-C or C-SC-CN=N (Azo)
Key Reagents HRP, H₂O₂FormaldehydeNaNO₂, Acid
Typical pH 6.5 - 7.5~6.0Step 1: <4, Step 2: ~9.0
Advantages Mild, enzymatic, high selectivityForms very stable C-C bondCreates a chromophoric label
Challenges Potential for protein cross-linkingRequires excess formaldehydeDiazonium salt instability
Citation [8][][12][4][13][15][19][20][21]

Conclusion and Future Directions

The 2-Fluoro-5-(4-methylphenyl)phenol derivative represents a novel, unexplored tool for bioconjugation. The protocols outlined in this document provide a rational, experimentally-grounded framework for researchers to begin exploring its potential. Based on established chemical principles for modifying phenols and proteins, these methods offer distinct advantages and target different functionalities within a protein.[2][4] Successful implementation will depend on careful optimization of reaction conditions for the specific protein of interest. Future work should focus on empirically validating these methods, quantifying yields and stability, and ultimately, exploring how the unique properties of this fluorinated, tolyl-substituted phenol can be leveraged to create next-generation bioconjugates for advanced applications in therapeutics and diagnostics.

References

  • Liu, Y., Liu, J., & Liu, W. (2020). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC advances, 10(60), 35825-35840.
  • Rawel, H. M., & Rohn, S. (2010). Nature of protein–phenolic interactions. In Protein-phenolic interactions (pp. 1-33).
  • Spicer, C. D., & Davis, B. G. (2014). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 12(40), 7998-8008.
  • Wang, Y., et al. (2020). Genetically Encoded Quinone Methides Enabling Rapid, Site-specific, and Photo-controlled Protein Modification with Amine Reagents. Journal of the American Chemical Society.
  • Kim, D., & Park, S. B. (2022). Fluorophore Labeling of Proteins: a Versatile Trigger-Release-Conjugation Platform Based on the Quinone Methide Chemistry.
  • Food Chemistry, (2020).
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • Szijj, K. (2024).
  • RSC Publishing, (2019).
  • Banskota, S., & Deiters, A. (2013).
  • Chen, Y., et al. (2024). Fast and Selective Cysteine Conjugation Using para-Quinone Methides. Organic Letters.
  • Wenge, O., et al. (2020). Peptide Nucleic Acid Conjugates of Quinone Methide Precursors Alkylate Ribonucleic Acid after Activation with Light.
  • Chalker, J. M., et al. (2011). Tyrosine bioconjugation - an emergent alternative.
  • Schweiggert-Weisz, U., et al. (2020). Protein–phenolic interactions and reactions: Discrepancies, challenges, and opportunities.
  • Grunewald, J., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
  • Zhang, S., et al. (2023). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. Sustainable Food Technology.
  • Ates, B. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections.
  • Rawel, H. M., et al. (2020). Covalent modification of food proteins by plant-based ingredients (polyphenols and organosulphur compounds). WUR eDepot.
  • Powers, D. C., & Baran, P. S. (2011).
  • Diethelm, S., et al. (2014). Amine-Selective Bioconjugation Using Arene Diazonium Salts. Organic Letters.
  • Wikipedia. (n.d.).
  • Lee, Y., et al. (2022). Horseradish Peroxidase–mediated Polymerization of Natural Phenol and Pyrrole for Coloration and Functionalization of Silk Fabrics. Taylor & Francis Online.
  • Tyreman, J. G., et al. (2021).
  • BOC Sciences. (2025).
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • RSC Publishing. (2019).
  • fvs.com.py. (n.d.). Diazonium Coupling Reaction.
  • Intagliata, S., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.
  • Pitz, S., et al. (2019).
  • Wikipedia. (n.d.). Azo coupling.
  • ResearchGate. (n.d.).
  • Wang, Y., et al. (2022). Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis. RSC Publishing.
  • AAT Bioquest. (n.d.).
  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube.
  • Tyreman, J. G., et al. (2021).
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2017).
  • ResearchGate. (n.d.). Bioconjugation of Antibodies to Horseradish Peroxidase (HRP).
  • Brufani, G., et al. (2024).
  • Usiena air. (2022).
  • ResearchGate. (n.d.). Current methodologies for assessing protein–phenolic interactions.
  • Ates, B. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers.
  • Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling.
  • Sęk, T., et al. (2024). Phenolic Compounds Profile and Antioxidant Capacity of Plant-Based Protein Supplements.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 2-Fluoro-5-(4-methylphenyl)phenol (CAS: N/A for specific isomer, generic biaryl phenol class) typically involves a Suzuki-Miyaura cross-coupling between a 5-halogenated-2-fluorophenol derivative and a 4-methylphenylboronic acid source.

While theoretically straightforward, researchers often encounter low yields (<40%) due to three specific mechanistic hurdles:

  • Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate to Pd(II) species, arresting the catalytic cycle.

  • Electronic Deactivation: Under basic coupling conditions, the phenol deprotonates to a phenoxide (

    
    ). This strongly electron-donating group increases the electron density of the aryl ring, significantly slowing down the oxidative addition  of the Pd(0) catalyst into the C-Halide bond.
    
  • Protodeboronation: The 4-methylphenylboronic acid is electron-rich and susceptible to hydrolytic deboronation before coupling occurs.

This guide provides a validated "Protection-Coupling-Deprotection" route as the Gold Standard for high yield (>80%), alongside an optimized "Direct Coupling" route for rapid screening.

Validated Synthetic Workflows

Route A: The "Gold Standard" (High Yield, Scalable)

Recommended for scale-up (>1g) or when direct coupling fails.

Logic: Masking the phenol as a methyl ether (anisole) prevents phenoxide formation, maintaining the electrophilicity of the aryl bromide for efficient oxidative addition.

SynthesisRoute Start 5-Bromo-2-fluorophenol Step1 Step 1: Protection (MeI, K2CO3, DMF) Start->Step1 Inter Intermediate: 5-Bromo-2-fluoroanisole Step1->Inter Step2 Step 2: Suzuki Coupling (4-Tolylboronic acid, Pd(dppf)Cl2) Inter->Step2 Prod_Prot Protected Biaryl: 4-Fluoro-4'-methyl-3-methoxybiphenyl Step2->Prod_Prot Step3 Step 3: Deprotection (BBr3, DCM, -78°C) Prod_Prot->Step3 Final Target: 2-Fluoro-5-(4-methylphenyl)phenol Step3->Final

Caption: Three-step protection strategy to bypass electronic deactivation of the aryl halide.

Route B: Direct Coupling (Rapid Screening)

Recommended for <100mg scale or high-throughput screening.

  • Substrates: 5-Bromo-2-fluorophenol + 4-Methylphenylboronic acid.

  • Catalyst System: Pd(dtbpf)Cl2 or XPhos Pd G3 . These bulky, electron-rich ligands facilitate oxidative addition even on electron-rich phenoxide rings.

  • Base/Solvent:

    
     (3.0 eq) in 1,4-Dioxane/H2O (4:1).
    
  • Temperature: 80-100°C.

Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Setup & Reagents

Q: My reaction turns black immediately upon heating, and conversion is <10%. What is happening? A: This is "Pd Black" precipitation, indicating the catalyst has decomposed before entering the catalytic cycle.

  • Cause: Oxygen in the solvent or poor ligand stability.

  • Fix: You must sparge your solvents (Dioxane/Water) with Argon or Nitrogen for at least 30 minutes before adding the catalyst. Merely purging the headspace is insufficient.

  • Pro-Tip: Switch to a pre-complexed catalyst like Pd(dppf)Cl2·DCM or Pd(PPh3)4 (freshly opened). Avoid generating catalysts in situ (e.g., Pd(OAc)2 + PPh3) for this specific substrate.

Q: I see a major side product with the same mass as the starting material but no bromine. (M-Br + H). A: This is the hydrodehalogenated product (2-fluorophenol derivative).

  • Cause: The oxidative addition occurred, but the transmetallation was too slow, leading to beta-hydride elimination or abstraction of hydrogen from the solvent.

  • Fix:

    • Increase the concentration of Boronic Acid (1.5 eq).

    • Switch base to Cs2CO3 to accelerate transmetallation.

    • Ensure the reaction is strictly anhydrous if using conditions prone to this, though aqueous Suzuki is usually robust.

Phase 2: Yield Optimization

Q: I am getting ~50% yield. How do I push this to >80%? A: Analyze your "missing" mass.

  • Scenario A: Unreacted Starting Material.

    • Diagnosis: Catalyst death or electronic deactivation.

    • Solution: If using Route B (Direct), switch to Route A (Protected). The phenoxide anion is simply too electron-rich for standard Pd catalysts to process efficiently.

  • Scenario B: Homocoupling of Boronic Acid (4,4'-Dimethylbiphenyl).

    • Diagnosis: Oxidative addition is the rate-limiting step, leaving excess boronic acid to react with itself.

    • Solution: Add the boronic acid slowly (portion-wise) over 1 hour, or switch the halide to the Iodide analog (5-Iodo-2-fluorophenol) which reacts much faster.

Q: Why is the choice of base critical for this specific phenol? A:

Base pKa (conj. acid) Effect on 2-Fluoro-5-bromophenol Recommendation
Na2CO3 10.3 Moderate deprotonation. Standard. Good balance.
K3PO4 12.3 Complete deprotonation to Phenoxide. Risk. Makes ring electron-rich (slow reaction).

| KF | 3.2 | No deprotonation. | Excellent for Direct Coupling. Keeps phenol neutral, maintaining reactivity. |

Technical Insight: If running Route B (Direct) , try using KF (Potassium Fluoride) or K2CO3 in wet THF. Avoid strong bases like K3PO4 or hydroxides that fully generate the deactivating phenoxide anion.

Detailed Experimental Protocol (Route A)

Step 1: Methylation

  • Dissolve 5-Bromo-2-fluorophenol (1.0 eq) in DMF (5 mL/mmol).

  • Add K2CO3 (2.0 eq) and Methyl Iodide (1.2 eq).

  • Stir at RT for 4h. (Monitor TLC: disappearance of phenol).

  • Workup: Dilute with water, extract EtOAc.

  • Yield Expectation: >95%.

Step 2: Suzuki Coupling

  • Vessel: 3-neck flask or microwave vial.

  • Reagents:

    • 5-Bromo-2-fluoroanisole (1.0 eq)

    • 4-Methylphenylboronic acid (1.3 eq)

    • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3 mol%)

    • Base: K2CO3 (2 M aq. solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed). Ratio Dioxane:Water = 4:1.[1]

  • Process:

    • Combine organics in solvent.[1][3][4] Sparge with Argon for 15 min.

    • Add catalyst and base solution.[1][2][5][6][7][8]

    • Heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite (removes Pd), concentrate, column chromatography (Hex/EtOAc).

  • Yield Expectation: 85-92%.

Step 3: Demethylation

  • Dissolve intermediate in anhydrous DCM (10 mL/mmol). Cool to -78°C .

  • Add

    
     (1 M in DCM, 3.0 eq) dropwise.
    
  • Warm to 0°C over 2 hours.

  • Quench: CAREFULLY add MeOH at 0°C.

  • Yield Expectation: >90%.

Mechanism & Failure Points[1]

Understanding the catalytic cycle helps diagnose failures.

CatalyticCycle cluster_Fail CRITICAL FAILURE POINT Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (Base Activated) PdII_Ar->TransMet + Ar'-B(OH)2 + Base PdII_Biaryl Pd(II)-Biaryl TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product

Caption: The Oxidative Addition step is rate-limiting. If the ring is electron-rich (Phenoxide), this step fails.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (n.d.). Suzuki Cross-Coupling Reaction: User Guide and Protocols. MilliporeSigma Technical Library.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments.

  • BenchChem. (2025). Application Notes for Suzuki Coupling of Halogenated Pyrimidines and Phenols. BenchChem Protocols.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Boron tribromide (BBr3) is highly corrosive and reacts violently with water.

Sources

Technical Support Center: Purification of 2-Fluoro-5-(4-methylphenyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-(4-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the column chromatography purification of this specific fluorinated biaryl phenol. The information herein is curated to ensure scientific integrity and is grounded in established chromatographic principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 2-Fluoro-5-(4-methylphenyl)phenol.

Q1: What are the key physicochemical properties of 2-Fluoro-5-(4-methylphenyl)phenol that influence its chromatographic behavior?

A1: Understanding the molecule's properties is the foundation of developing a successful purification strategy. 2-Fluoro-5-(4-methylphenyl)phenol is a moderately polar compound due to the presence of a hydroxyl (-OH) group, a fluoro (-F) group, and a biaryl system.[1][2] The phenolic hydroxyl group can engage in hydrogen bonding with polar stationary phases like silica gel, leading to strong retention.[3] The fluorine atom and the methylphenyl group contribute to its overall lipophilicity. The interplay of these features dictates its solubility and interaction with both the stationary and mobile phases.

Table 1: Key Physicochemical Properties of Related Structures

Property Value (for 2-Fluoro-5-methylphenol) Influence on Chromatography
Molecular Weight 126.13 g/mol [2][4] Affects diffusion rate.
pKa 8.82 ± 0.10 (Predicted)[2] The acidic nature of the phenol can lead to tailing on silica gel.
Boiling Point 173 °C[2] Relevant for solvent removal post-purification.

| Appearance | Clear yellow liquid[2] | Helps in visual tracking if impurities are colored. |

Q2: What is a good starting point for a solvent system in the normal-phase column chromatography of this compound?

A2: For moderately polar compounds like 2-Fluoro-5-(4-methylphenyl)phenol on silica gel, a common starting point is a mixture of a non-polar solvent and a slightly more polar solvent.[5] A frequently effective combination is a gradient of ethyl acetate in hexanes.[6]

Recommended Starting TLC Analysis:

  • Solvent System: Start with a 9:1 mixture of Hexanes:Ethyl Acetate.

  • Goal Rf: Aim for an Rf value of your target compound between 0.25 and 0.35 on the TLC plate for optimal separation in the column.[7] If the Rf is too high, decrease the polarity (increase the proportion of hexanes). If the Rf is too low, increase the polarity (increase the proportion of ethyl acetate).

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, including certain phenols.[6] To mitigate this, you have a few options:

  • Neutralized Silica Gel: You can use commercially available neutralized silica gel or prepare it by washing standard silica gel with a dilute solution of a base like triethylamine in your mobile phase, followed by re-equilibration with the mobile phase.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic).[3]

  • Reversed-Phase Chromatography: If degradation is a persistent issue, switching to reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is a viable alternative.[1][6]

Q4: How do I effectively scale up my purification from TLC to a larger column?

A4: Scaling up from TLC to flash chromatography is a common practice and can be done systematically.[8] A key principle is to maintain the same separation conditions.

  • Determine the appropriate column size: The amount of silica gel is typically 20-50 times the weight of your crude sample.[3]

  • Maintain the solvent system: The optimized solvent system from your TLC analysis should be used.

  • Sample Loading: For larger scales, dry loading is often preferred over liquid loading to improve resolution.[6][9] This involves pre-adsorbing your crude material onto a small amount of silica gel before loading it onto the column.

II. Troubleshooting Guide

This guide is structured around common problems observed during the column chromatography of 2-Fluoro-5-(4-methylphenyl)phenol.

Issue 1: Poor Separation of the Target Compound from Impurities

Symptom: The fractions collected contain a mixture of your desired product and one or more impurities, as seen by TLC or other analytical methods.

Potential Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may be too high, causing all compounds to elute quickly and together.

    • Solution: Decrease the polarity of the mobile phase.[6] If you are using a hexanes/ethyl acetate system, increase the percentage of hexanes. Re-optimize your solvent system using TLC to achieve better separation between the spots of your product and impurities.

  • Column Overloading: Too much crude material has been loaded onto the column for its size.

    • Solution: As a general rule, the amount of crude material should be about 2-5% of the weight of the stationary phase for a difficult separation. Increase the column size or decrease the amount of sample loaded.

  • Poor Column Packing: The presence of channels or cracks in the silica gel bed leads to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly. A common method is to prepare a slurry of the silica gel in the initial mobile phase and carefully pour it into the column, allowing it to settle without air bubbles.[6] Gently tapping the column can help in uniform packing.

Issue 2: The Compound is Eluting with the Solvent Front (High Rf)

Symptom: Your target compound is found in the very first fractions collected, with little to no retention on the column.

Potential Cause & Solution:

  • Mobile Phase is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction between your compound and the silica gel.

    • Solution: Significantly decrease the polarity of your mobile phase.[6] For instance, if you are using 20% ethyl acetate in hexanes, try 5% or 10%. The goal is to bring the Rf value on the TLC plate into the optimal 0.25-0.35 range.[7]

Issue 3: The Compound is Not Eluting from the Column (Low Rf)

Symptom: After running a large volume of the mobile phase, your target compound has not eluted from the column.

Potential Cause & Solution:

  • Mobile Phase is Not Polar Enough: The solvent system is too weak to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase.[3] This can be done in a stepwise or gradient fashion. For a hexanes/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

Issue 4: Tailing of the Compound Spot/Peak

Symptom: On a TLC plate, the spot for your compound is elongated or "tails." In the column, this leads to the compound eluting over a large number of fractions, often with decreasing concentration, resulting in lower purity and yield.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The acidic phenol group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.

    • Solution 1: Add a Modifier to the Mobile Phase: Adding a small amount of a slightly more polar or acidic/basic modifier can improve peak shape. For an acidic compound like a phenol, adding a small amount (e.g., 0.1-1%) of acetic or formic acid to the mobile phase can help by competing for the active sites on the silica gel.[6][10]

    • Solution 2: Use a Different Stationary Phase: As mentioned in the FAQs, switching to a neutral or basic stationary phase like alumina, or using reversed-phase chromatography, can eliminate this issue.[3]

  • Sample Overloading: Loading too much sample can also lead to tailing.

    • Solution: Reduce the amount of crude material loaded onto the column.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a systematic approach to troubleshooting common column chromatography issues for the purification of 2-Fluoro-5-(4-methylphenyl)phenol.

Sources

Technical Support Center: Recrystallization of 2-Fluoro-5-(4-methylphenyl)phenol

[1]

Status: Active Department: Process Chemistry & Purification Subject: Optimal Solvent Selection & Troubleshooting[1]

Executive Summary & Chemical Profile[1][2]

Compound: 2-Fluoro-5-(4-methylphenyl)phenol Chemical Class: Fluorinated Biaryl Phenol Key Physicochemical Challenges: [1]

  • Biaryl Core: Induces lipophilicity and potential for

    
     stacking, often requiring aromatic solvents or non-polar anti-solvents.[1]
    
  • Phenolic Hydroxyl: Provides a hydrogen bond donor, making the molecule soluble in alcohols and ethers.[2]

  • Ortho-Fluorine: Increases lattice energy stability but reduces pKa slightly compared to non-fluorinated analogs; acts as a weak hydrogen bond acceptor.[1]

Primary Recommendation: For initial screening, the Ethyl Acetate / Heptane system is the statistical favorite for this class of compounds, followed closely by Ethanol / Water for removing inorganic salts.[2]

Recommended Solvent Systems

The following systems are ranked by probability of success based on structural analogs (e.g., 4'-methyl-4-hydroxybiphenyl derivatives).

System A: The "Standard" Binary Pair (Ethyl Acetate / Heptane)[3]
  • Mechanism: Ethyl acetate dissolves the phenol via hydrogen bonding.[1] Heptane acts as the non-polar anti-solvent to force the biaryl core out of solution upon cooling.[2]

  • Best For: Removing non-polar starting materials (e.g., unreacted bromides) and tarry residues.[1]

  • Ratio: Start with 1:3 (EtOAc:Heptane).

System B: The "Salt-Buster" (Ethanol / Water)[1][3]
  • Mechanism: High solubility in hot ethanol.[1] Water dramatically reduces solubility of the organic fraction while retaining inorganic salts (e.g., boronic acid residues, sodium halides from Suzuki couplings).[2]

  • Best For: Crude material heavily contaminated with inorganic salts or boronic acids.[1]

  • Ratio: Start with pure EtOH, add H₂O until turbid at reflux (approx. 5-15% water).[1]

System C: The "Aromatic Stacker" (Toluene)
  • Mechanism: Soluble in boiling toluene (110°C); crystallizes upon cooling due to favorable

    
     interactions in the crystal lattice that overcome solvent-solute interactions at lower temperatures.[1]
    
  • Best For: Obtaining high-density crystals suitable for X-ray diffraction.[1]

  • Risk: High probability of "oiling out" if the solution is too concentrated.[1]

Comparative Data: Solvent Suitability

Solvent SystemDissolution Power (Hot)Impurity RejectionRisk of Oiling OutComments
EtOAc / Heptane HighExcellent (Non-polars)ModerateRecommended Starting Point. Easy to remove solvent (volatile).[1]
Ethanol / Water Very HighExcellent (Salts)LowRisk of hydrate formation; drying takes longer.[1]
Toluene ModerateGood (Tars)HighRequires slow cooling; excellent for crystal quality.[1]
DCM / Hexane HighModerateLowLow boiling point of DCM limits solubility differential.[1]
Methanol HighPoor (Boronic acids)LowOften too soluble; yield may be low without deep cooling (-20°C).[1]

Workflow Visualization

The following decision tree guides you through the solvent screening process.

RecrystallizationWorkflowStartStart: Crude SolidSolubilityTestTest Solubility in Hot EtOAc(100 mg scale)Start->SolubilityTestIsSolubleFully Soluble?SolubilityTest->IsSolubleAddAntiSolventAdd Heptane dropwiseat reflux until cloudyIsSoluble->AddAntiSolventYesTryTolueneSwitch System:Hot TolueneIsSoluble->TryTolueneNo (Insoluble)CoolingCool slowly to RT,then 4°CAddAntiSolvent->CoolingResultCheckResult?Cooling->ResultCheckCrystalsSuccess: Filter & WashResultCheck->CrystalsCrystalsOilIssue: Oiling OutResultCheck->OilLiquid dropletsNoPrecipIssue: No PrecipitateResultCheck->NoPrecipClear solutionReheatReheat & add more solvent(Seed crystal at cloud point)Oil->ReheatEvaporateConcentrate Solution(Rotovap)NoPrecip->EvaporateEvaporate->CoolingReheat->Cooling

Caption: Logical workflow for screening the Ethyl Acetate/Heptane system, including branches for common failure modes.

Detailed Protocol: The "Two-Solvent" Method[1][3]

Objective: Purify 5.0 g of crude 2-Fluoro-5-(4-methylphenyl)phenol.

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Round Bottom Flask (RBF).

    • Add Ethyl Acetate (approx. 10-15 mL) and a magnetic stir bar.

    • Heat to gentle reflux (approx. 77°C) using an oil bath or heating block.[1]

    • Note: If solid remains, add EtOAc in 1 mL increments until dissolved. If black specs (Pd) remain, filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain reflux.[1][3][4]

    • Add Heptane dropwise via an addition funnel or pipette.[1]

    • Continue adding until a persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

    • Add 1-2 mL of Ethyl Acetate to just clear the turbidity (restore transparency).[1]

  • Crystallization:

    • Remove the flask from heat.[1] Place it on a cork ring.

    • Insulate the flask with a paper towel to allow slow cooling (critical for phenols to avoid oiling out).[1]

    • Allow to reach room temperature undisturbed (approx. 2 hours).[1][5]

    • Once crystals form, move to a fridge (4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel.[1]

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at 40°C.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

Diagnosis: The solution is separating into two liquid phases before the crystal lattice can form.[1] This is common with fluorinated phenols due to their low melting points and high lipophilicity. Fix:

  • Reheat the mixture until it is a single phase.

  • Add a seed crystal (if available) or scratch the glass wall with a rod at the interface.

  • Add more solvent (EtOAc) to lower the concentration slightly.

  • Cool slower. Rapid cooling traps impurities that lower the melting point, causing the oil.[2]

Q2: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: Oxidation products (quinones) or Palladium residues.[2] Fix:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (5 wt%), stir for 10 mins, and filter hot.

  • Sodium Metabisulfite Wash: If the color persists, dissolve the solid in EtOAc and wash with aqueous sodium metabisulfite to reduce oxidized impurities before attempting recrystallization again.[2]

Q3: I have low recovery yield (<50%).

Diagnosis: The product is too soluble in the mother liquor. Fix:

  • Cool the mixture to -20°C (freezer) instead of 4°C.

  • Increase the ratio of Heptane (Anti-solvent) in the final mix.

  • Concentrate the mother liquor on a rotovap to half volume and collect a "second crop" of crystals (purity will be lower).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard reference for phenol purification via mixed solvents).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Source for troubleshooting "oiling out" in biaryls).

  • Tang, P., et al. "Deoxyfluorination of Phenols."[6] Journal of the American Chemical Society, 133(30), 11482–11484, 2011 . [Link] (Provides context on solubility profiles of fluorinated phenols in toluene/dioxane systems).[2]

  • University of York. "Solvent Choice - Chemistry Teaching Labs."[1] [Link] (General solvent selection logic for polar/non-polar systems).[1]

Technical Support Center: Troubleshooting Deboronation in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting deboronation side reactions during biaryl synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize Suzuki-Miyaura cross-coupling and encounter challenges with yield and purity due to the premature cleavage of the carbon-boron bond. Here, we will diagnose the root causes of this common side reaction and provide actionable, field-proven strategies to ensure the success of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeboronation and how do I know it's happening in my reaction?

A1: Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron bond of your organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[1][2] Instead of forming the desired biaryl product (Ar-Ar'), this reaction consumes your boronic acid or ester to generate a simple arene (Ar-H), significantly reducing your yield.

You can identify protodeboronation by analyzing your crude reaction mixture using standard techniques like LC-MS, GC-MS, or NMR. The key indicator is the presence of a major byproduct corresponding to the protonated version of your boronic acid starting material.[2] This will be accompanied by a lower-than-expected yield of the desired product and a significant amount of unreacted aryl halide.[2]

Q2: My yields are low and I've confirmed protodeboronation. What are the main factors causing this?

A2: Protodeboronation is a kinetically competitive process that races against the desired transmetalation step in the Suzuki-Miyaura catalytic cycle. If the catalytic cycle is slow or inefficient, the sensitive boronic acid is exposed to the reaction conditions for longer, increasing the likelihood of this side reaction.[2][3]

Several factors can accelerate protodeboronation:

  • Substrate Structure: Electron-deficient arylboronic acids and many heteroaromatic boronic acids (like 2-pyridyl) are notoriously unstable and highly susceptible to this side reaction.[2][4][5]

  • Reaction Conditions: High temperatures and prolonged reaction times significantly increase the rate of protodeboronation.[2][3] The presence of water, often added to solubilize the base, can serve as the proton source.[3][6]

  • Choice of Base: This is one of the most critical factors. The reaction is typically accelerated under basic conditions, which generate a more reactive "ate" complex ([ArB(OH)₃]⁻) that is prone to protonolysis.[2][6][7] Strong bases can be particularly problematic.

  • Catalyst & Ligand System: A slow or inefficient catalyst allows more time for the side reaction to occur.[3] Furthermore, some studies have shown that bulky phosphine ligands, while often effective for coupling, can paradoxically promote palladium-catalyzed protodeboronation.[2][8]

Q3: The competition between productive coupling and deboronation is hurting my yield. How can I visualize this process?

A3: It is crucial to understand that your boronic acid has two competing fates once the active Pd(0) catalyst is generated. The desired pathway leads to your biaryl product, while the undesired pathway leads to waste. The following diagram illustrates this critical competition.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_deboronation Undesired Protodeboronation pd0 Pd(0)L_n arx Aryl Halide (Ar-X) pdiia Oxidative Addition Complex (Ar-Pd(II)-X) arx->pdiia Oxidative Addition pdiib Transmetalation Complex (Ar-Pd(II)-Ar') pdiia->pdiib Transmetalation ar_boronic Boronic Acid (Ar'-B(OH)₂) boronate Activated Boronate [Ar'-B(OH)₃]⁻ ar_boronic->boronate Activation base Base (e.g., K₃PO₄) H₂O base->boronate boronate->pdiib deboronation_product Deboronated Byproduct (Ar'-H) boronate->deboronation_product Protonolysis product Desired Biaryl (Ar-Ar') pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration boric_acid B(OH)₃

Caption: Competing pathways: The desired Suzuki cycle versus the undesired protodeboronation side reaction.

Q4: How should I modify my reaction conditions to favor the coupling reaction?

A4: The goal is to accelerate the rate of the productive Suzuki-Miyaura coupling so that it significantly outpaces the rate of protodeboronation.[1] A systematic approach to optimizing your reaction is key.

ParameterRecommendation to Minimize DeboronationRationale
Base Use weaker, non-hydroxide bases like K₃PO₄ , K₂CO₃ , or CsF.[3]These bases are effective at promoting transmetalation but are less aggressive in catalyzing the protonolysis of the C-B bond compared to strong bases like NaOH or KOH.[3][6]
Temperature Run the reaction at the lowest effective temperature.Protodeboronation is often highly temperature-dependent. Lowering the temperature can significantly slow this side reaction while still allowing the catalytic cycle to proceed.[3][9]
Catalyst System Employ a highly active catalyst/ligand system.A more active catalyst leads to faster turnover, shortening the overall reaction time and reducing the boronic acid's exposure to potentially degrading conditions.[1][3][9]
Solvent Use anhydrous solvents where possible and minimize water.Water is often the proton source for the side reaction.[3] While some water is often necessary to dissolve the base and facilitate the cycle, using strictly anhydrous conditions can be beneficial for very sensitive substrates.[10]
Reaction Time Monitor the reaction closely and work up as soon as the starting material is consumed.Prolonged exposure to basic conditions at elevated temperatures will inevitably lead to more byproduct formation.[3]
Q5: My boronic acid is still degrading. Are there more stable alternatives I can use?

A5: Absolutely. When dealing with an intrinsically unstable boronic acid, the best strategy is often to use a more robust boron derivative. These reagents act as "masked" or "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[1][9]

  • Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than their corresponding boronic acids, preventing premature decomposition.[11] They are easily prepared and are often commercially available. While it was once thought they must first hydrolyze to the boronic acid, recent studies have shown they can participate directly in transmetalation.[5][12]

  • Potassium Organotrifluoroborates (K-ArBF₃): These salts are highly crystalline, air-stable solids. Under the reaction conditions, they slowly hydrolyze to release the boronic acid, which is then consumed in the catalytic cycle.[11]

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, free-flowing crystalline solids that are compatible with silica gel chromatography and long-term benchtop storage.[13][14] They are unreactive under standard anhydrous cross-coupling conditions but are slowly hydrolyzed under mild aqueous basic conditions to release the boronic acid in situ.[4] This makes them the premier choice for particularly challenging or unstable substrates, such as 2-pyridyl boronic acids.[4]

Boron ReagentStructure Example (Phenyl)Key Advantages
Boronic AcidPh-B(OH)₂Widely available, reactive.
Pinacol BoronatePh-B(O₂C₂Me₄)Increased stability, easy to handle.[11]
Trifluoroborate[Ph-BF₃]⁻ K⁺Crystalline, air-stable, slow release.[11]
MIDA BoronatePh-B(MIDA)Exceptionally stable, chromatography compatible, ideal for iterative coupling and unstable substrates.[4][13]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol is a robust starting point for substrates known to be sensitive to protodeboronation.

Caption: Recommended experimental workflow to minimize protodeboronation in Suzuki reactions.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronate Ester (Pinacol, MIDA, etc.) (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, anhydrous) (2.0-3.0 equiv)

  • Palladium pre-catalyst and ligand (1-5 mol %)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, 2-MeTHF)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or sealed vial equipped with a stir bar, add the aryl halide, boronate ester, and base. Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2][10]

  • Solvent Addition: Add the anhydrous, degassed organic solvent via syringe. If a co-solvent is needed, use a minimal amount of degassed water.

  • Degassing: Further degas the entire reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[10] This is critical to remove oxygen, which can lead to catalyst decomposition and unwanted homocoupling side reactions.[3][11]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst and ligand.

  • Reaction: Heat the mixture to the desired temperature (a good starting point is often 60-80 °C) and stir.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Once the limiting reagent is consumed, cool the reaction to room temperature. Perform an aqueous workup, extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure before purification.[9][10]

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC. National Institutes of Health. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination | Request PDF - ResearchGate. ResearchGate. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. ResearchGate. [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC. National Institutes of Health. [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. Reddit. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Suzuki Miyaura coupling - ResearchGate. ResearchGate. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing. Royal Society of Chemistry. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review | Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. American Chemical Society. [Link]

  • pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy - IDEALS - University of Illinois. University of Illinois at Urbana-Champaign. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed. National Institutes of Health. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. ChemRxiv. [Link]

Sources

Stability of 2-Fluoro-5-(4-methylphenyl)phenol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-5-(4-methylphenyl)phenol Handling Guide

Executive Summary

2-Fluoro-5-(4-methylphenyl)phenol is a functionalized biphenyl intermediate often used in the synthesis of liquid crystals and bioactive scaffolds.[1] While the biphenyl core offers structural rigidity, the simultaneous presence of an acidic phenolic hydroxyl group (


), an ortho-fluorine atom, and an electron-rich tolyl ring creates a unique stability profile under basic conditions.

Core Stability Verdict: The compound is metastable in basic media.[1] While resistant to rapid hydrolysis, it is highly susceptible to oxidative coupling (dimerization) and quinone formation when exposed to air in alkaline solutions.[1] Nucleophilic aromatic substitution (


) of the fluorine is a secondary, high-temperature risk.

Critical Degradation Mechanisms

Understanding why the molecule degrades is the first step to preventing it.

A. Oxidative Dimerization (Primary Risk)

In basic media, the phenol deprotonates to form a phenoxide anion .[1] This species is electron-rich and possesses a lower oxidation potential than the neutral phenol.[1] In the presence of dissolved oxygen (


) or trace metal ions (

), the phenoxide undergoes Single Electron Transfer (SET) to form a phenoxyl radical.
  • Mechanism: The radical delocalizes into the ortho and para positions. Since the ortho-position is blocked by Fluorine (or sterically hindered) and the meta-position (C5) holds the tolyl ring, coupling often occurs at the open para-position (C4) or via C-O coupling, leading to colored impurities (yellow/brown).

B. Nucleophilic Aromatic Substitution ( ) (Secondary Risk)

While the ring is electron-rich (which typically repels nucleophiles), the fluorine atom at the C2 position is electronegative. Under forcing conditions (high temperature


, strong bases like alkoxides), the hydroxide or alkoxide ion can displace the fluorine, especially if the solvent is polar aprotic (DMSO, DMF).

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points when handling this compound in base.

G Start Neutral Phenol (Stable Solid) Base Basic Solution (pH > 10) Start->Base Deprotonation Phenoxide Phenoxide Anion (Electron Rich) Base->Phenoxide Radical Phenoxyl Radical Phenoxide->Radical SET Oxidation SNAr Hydrolysis Product (Loss of Fluorine) Phenoxide->SNAr High Temp (>80°C) Strong Nucleophile Oxygen Dissolved O2 (Air Exposure) Oxygen->Radical Dimer Biphenyl Dimers (Insoluble Precipitate) Radical->Dimer C-C Coupling Quinone Quinones (Yellow/Brown Color) Radical->Quinone Over-oxidation

Figure 1: Mechanistic pathway showing the transition from stable phenol to oxidative byproducts (Dimers/Quinones) or defluorinated impurities.

Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned dark brown/black after adding base."

Diagnosis: Oxidative Quinone Formation.[1] Cause: The phenoxide anion reacted with atmospheric oxygen. This is autocatalytic; once started, radical chains propagate quickly.[1] Corrective Protocol:

  • Degas Solvents: Sparge all solvents (water, THF, alcohol) with Nitrogen or Argon for 15 minutes before adding the base.[1]

  • Add Antioxidant: Incorporate 5–10 mol% of Sodium Ascorbate or Sodium Sulfite to the basic solution.[1] This acts as a sacrificial reductant, quenching phenoxyl radicals before they dimerize.[1]

  • Vessel Inertion: Perform the reaction under a positive pressure of inert gas.[1]

Scenario 2: "I see a new impurity at RRT 0.85 (LCMS shows M-18 or M+16)."

Diagnosis: Nucleophilic Displacement of Fluorine (


).[1]
Cause:  The reaction temperature is too high, or the solvent (DMSO/DMF) is enhancing the nucleophilicity of the base.
Corrective Protocol: 
  • Lower Temperature: Maintain reaction temperature below 50°C.

  • Change Solvent: Switch from dipolar aprotic solvents (DMF, NMP) to protic solvents (Isopropanol, Water) or non-polar ethers (THF). Protic solvents solvate the anion, reducing its reactivity toward the fluorine position.

  • Base Selection: Use weaker, bulkier bases (e.g.,

    
     or 
    
    
    
    ) instead of small, hard nucleophiles like
    
    
    or
    
    
    .[1]
Scenario 3: "The product is oiling out or forming a gum during workup."

Diagnosis: Counter-ion Effect / Lipophilicity.[1] Cause: The 4-methylphenyl (tolyl) group makes the molecule highly lipophilic. The sodium salt may not be soluble in water, but also not soluble in organic solvent, leading to a "third phase" oil. Corrective Protocol:

  • Use Potassium: Switch from NaOH to KOH. Potassium phenoxides are generally more soluble in organic/aqueous mixtures than sodium salts.[1]

  • Co-solvent: Ensure at least 10-20% alcohol (MeOH/EtOH) is present in the aqueous phase to keep the salt solubilized.

Standardized Handling Protocols

Table 1: Base Compatibility Matrix
Base TypeRisk LevelRecommended ConditionsNotes
Carbonates (

)
Low20–60°C, MeCN/AcetoneSafest choice.[1] Minimal risk of defluorination.[1]
Hydroxides (

)
Medium0–25°C, Water/THFRequires strict deoxygenation.[1] High risk of oxidation.[1]
Alkoxides (

)
High < 0°C, AnhydrousAvoid if possible. High risk of

(F-displacement) and polymerization.[1]
Hydrides (

)
Medium0°C, THF/DMFGood for clean deprotonation, but generates

.[1] Keep strictly anhydrous.[1]
Protocol: Safe Deprotonation / Alkylation

Use this workflow for alkylating the phenol (e.g., ether synthesis) to minimize side reactions.

  • Setup: Flame-dry a 3-neck flask. Equip with

    
     inlet and temperature probe.
    
  • Solvent Prep: Charge solvent (e.g., DMF or Acetone).[1] Sparge with Nitrogen for 20 mins.

  • Loading: Add 2-Fluoro-5-(4-methylphenyl)phenol. Stir until dissolved.

  • Base Addition:

    • If using Carbonate: Add solid

      
       (1.5 eq).[1]
      
    • If using Hydride: Cool to 0°C, add NaH portion-wise.

  • Reagent Addition: Add the electrophile (alkyl halide) immediately after base addition to minimize the lifetime of the free phenoxide anion.

  • Monitoring: Monitor by HPLC. If the reaction stalls, do not heat above 60°C without verifying fluorine stability.

References

  • Hanson, P., et al. "Radical Mechanisms in the Oxidation of Phenols." Chemical Reviews, 2002.[1] (General mechanism of phenoxide oxidation).[1]

  • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution."[1] Quarterly Reviews, Chemical Society, 1958.[1] (Foundational text on SNAr activation/deactivation by substituents).

  • Carreno, M. C., et al. "Oxidative coupling of phenols: A versatile approach."[1] Synlett, 2015.[1] (Methodologies for controlling dimerization).

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1] Wiley-VCH, 2003.[1] (Solvent effects on phenoxide nucleophilicity vs. basicity).

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-5-(4-methylphenyl)phenol before handling.

Sources

Minimizing defluorination byproducts in phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Byproducts

Status: Operational | Tier: Level 3 (Advanced Methodology)

Welcome to the High-Fidelity Synthesis Hub

You are likely here because you are seeing [M-18] peaks in your LCMS (indicating H-for-F substitution) or observing free fluoride etching your glassware. Synthesizing phenols from fluorinated aryl precursors is a battle against thermodynamics; the Carbon-Fluorine (C-F) bond is strong, but in the presence of transition metals and bases, it becomes susceptible to activation, elimination, and nucleophilic attack.

This guide moves beyond generic "optimization" and targets the specific mechanistic failures that lead to defluorination.

Module 1: Root Cause Analysis (The "Why")

Before changing reagents, identify the mechanism of your fluorine loss. It usually falls into three pathways:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Trigger: High pH (strong bases like

      
      , 
      
      
      
      ) + Electron-Deficient Ring (e.g., fluoro-nitrobenzene).
    • Result: The hydroxide attacks the C-F position instead of the halide/boron site.

  • 
    -Fluoride Elimination: 
    
    • Trigger: Palladium catalysis without bulky ligands.

    • Mechanism:[1][2][3][4] After oxidative addition, if the metal inserts near an ortho-fluorine, the fluorine can coordinate to the Pd, followed by elimination of

      
      , leaving a benzyne or reduced arene.
      
  • Radical Abstraction:

    • Trigger: Strong oxidants (Oxone) or high temperatures in Chan-Lam couplings.

    • Result: Aryl radicals abstract Hydrogen from the solvent, or undergo ipso-substitution.

Visualization: The Defluorination Danger Zone

The following diagram illustrates the competition between the desired Reductive Elimination (Product) and the undesired


-Fluoride Elimination.

DefluorinationMechanism Start Ar(F)-X (Aryl Halide) OxAdd L-Pd(II)-Ar(F)-X (Oxidative Addition) Start->OxAdd Pd(0) Coord Hydroxide/Borate Coordination OxAdd->Coord Base/Nu Path_Good Reductive Elimination (Fast with Bulky Ligands) Coord->Path_Good k(red) >> k(elim) Path_Bad Beta-Fluoride Elimination (Promoted by small ligands) Coord->Path_Bad k(elim) competes Product Ar(F)-OH (Target Phenol) Path_Good->Product SideProd Benzyne/Defluorinated Byproducts Path_Bad->SideProd

Caption: Mechanistic bifurcation in Pd-catalyzed hydroxylation. Bulky ligands accelerate the green path.

Module 2: The Aryl Halide Solution (Pd-Catalysis)

The Issue: Standard hydroxylation conditions (KOH/Pd


dba

) often fail for fluorinated substrates because the strong base promotes

at the fluorine position, or the catalyst activates the C-F bond.

The Solution: The Hydroxide Surrogate Strategy Instead of using harsh hydroxide bases (


), use Boric Acid (

)
or Benzaldoxime as a "masked" hydroxide source. This maintains a lower pH, preventing

.
Recommended System: tBuBrettPhos + Boric Acid

The ligand tBuBrettPhos is critical.[5] Its extreme steric bulk prevents the palladium center from interacting with ortho-fluorine atoms, effectively shutting down the


-fluoride elimination pathway.
ComponentRecommendationFunction
Precatalyst tBuBrettPhos Pd G3 Rapid activation; bulky ligand creates a "protective shell" around the metal center.[6]
Nucleophile Boric Acid (

)
Acts as a mild hydroxide surrogate. It transmetallates to Pd and delivers the OH group without high alkalinity.
Base

or

Weaker bases that are sufficient to activate Boric acid but insufficient to trigger

on C-F bonds.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic solvents suppress solvent-caged radical escape.

Module 3: The Boronic Acid Solution (Chan-Lam)

The Issue: Chan-Lam coupling (using Cu(OAc)


 and air) often leads to proto-deboronation (loss of 

replaced by H) or defluorination via radical intermediates when using fluorinated aryl boronic acids.

The Solution: Oxidant Control Avoid "super-oxidants" like Oxone. Use mild, controlled oxidation to recycle the Copper catalyst.

Troubleshooting Table: Chan-Lam Defluorination
SymptomDiagnosisCorrective Action
Low Yield + Fluoride in aqueous waste Radical ipso-substitutionSwitch oxidant from

balloon to TEMPO (catalytic) or N-Oxides .
Starting Material Recovery (No Rxn) Catalyst poisoning by FluorineAdd 4Å Molecular Sieves . Fluoride ions can aggregate on Cu; sieves sequester trace water/HF.
Protodeboronation (Ar-H formed) Hydrolytic instabilitySwitch solvent to Dichloromethane (DCM) (anhydrous). Avoid MeOH/Water mixtures.

Validated Protocols

Protocol A: Pd-Catalyzed Hydroxylation of Fluoro-Aryl Halides

Best for: Aryl Bromides/Chlorides with ortho- or meta-fluorine substituents.

  • Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Charge Reagents:

    • Fluoro-aryl halide (1.0 equiv)

    • Boric Acid (

      
      )  (1.5 - 2.0 equiv) [Note: Do not use KOH]
      
    • tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 80°C (Do not exceed 100°C; higher temps promote C-F activation).

  • Workup: Dilute with EtOAc, wash with water (to remove excess boric acid), dry over MgSO

    
    .
    
Protocol B: Mild Chan-Lam Coupling for Fluorophenols

Best for: Fluorinated Boronic Acids sensitive to radicals.

  • Reagents:

    • Fluoro-aryl boronic acid (1.0 equiv)

    • Hydroxide source: Water (5 equiv) or Phenol (if making ether)

    • Catalyst: Cu(OAc)

      
        (10-20 mol%)
      
    • Ligand: Bipyridine (10-20 mol%) - Crucial for stabilizing Cu-F species.

    • Oxidant: Open air (passive) or TEMPO (1.0 equiv) if substrate is radical-sensitive.

  • Solvent: MeCN : Water (9:1) at Room Temperature.

  • Time: These reactions are slow (12-24h). Do not heat to speed up; heating kills the catalyst and strips fluorine.

Decision Logic: Which Method to Choose?

Use this flow to select the safest route for your specific fluorinated substrate.

MethodSelection Start Starting Material? Halide Aryl Halide (Br, Cl, I) Start->Halide Boronic Aryl Boronic Acid Start->Boronic OrthoF Is there an Ortho-Fluorine? Halide->OrthoF MethodA USE PROTOCOL A (tBuBrettPhos + Boric Acid) OrthoF->MethodA Yes (High Risk) MethodStd Standard Buchwald (KOH/Pd-biaryl) OrthoF->MethodStd No Electron Electron Poor Ring? Boronic->Electron MethodB USE PROTOCOL B (Cu/Bipyridine/RT) Electron->MethodB Yes (Fragile) MethodOx Standard Chan-Lam (Oxone/Air) Electron->MethodOx No

Caption: Decision matrix for selecting the synthesis route based on substrate fluorination pattern.

References

  • Anderson, K. W., et al. (2006).[7] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[8][9]

    • Core citation for the initial development of biaryl phosphine ligands in hydroxyl
  • Song, Z.-Q., & Wang, D.-H. (2020).[5] "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid." Organic Letters.

    • Authoritative source for using Boric Acid as a hydroxide surrog
  • Vantourout, J. C., et al. (2017).[4] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society.[8][9]

    • Provides mechanistic grounding for radical pathways in Copper c
  • Smolecule Technical Data. "tBuBrettPhos Pd G3 Performance Profile."

    • Verification of tBuBrettPhos efficacy with sterically hindered and fluorinated substr

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-5-(4-methylphenyl)phenol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Synthesizing biaryl compounds like 2-Fluoro-5-(4-methylphenyl)phenol via Suzuki-Miyaura cross-coupling requires precise thermal control. As a researcher, you are managing a kinetic tug-of-war: you must provide enough thermal energy to drive the rate-limiting transmetalation step, while staying below the activation energy threshold for catalyst degradation and substrate destruction.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to help you establish the optimal thermal parameters for your coupling reactions.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: I am coupling 5-bromo-2-fluorophenol and p-tolylboronic acid. At room temperature, the reaction stalls at 20% conversion. At 90°C, I get a black precipitate and terrible mass balance. What is happening? A: You are observing the competing kinetics of the catalytic cycle versus degradation pathways. At room temperature, the oxidative addition of the aryl bromide to Pd(0) and the subsequent transmetalation are too slow, stalling the cycle. When you increase the temperature to 90°C, you overcome this activation barrier, but you also accelerate the thermal aggregation of Pd(0) into inactive palladium black (the black precipitate). Furthermore, elevated temperatures trigger base-catalyzed protodeboronation (cleavage of the C–B bond to form toluene), destroying your boronic acid 1. The optimal temperature typically lies in the "Goldilocks zone" of 60–75°C. If transmetalation remains slow, upgrade to a more active electron-rich ligand (e.g., XPhos or dppf) rather than brute-forcing the reaction with heat 2.

Q2: If I reverse the coupling partners and use (3-fluoro-4-hydroxyphenyl)boronic acid with 4-bromotoluene, how does that change my temperature strategy? A: Reversing the polarity drastically lowers your temperature ceiling. Fluorinated arylboronic acids are notoriously susceptible to rapid protodeboronation because the electron-withdrawing fluorine atom stabilizes the transient aryl anion formed during C–B bond cleavage. Kinetic studies demonstrate that fluorinated boronic acids can have half-lives of mere minutes at 70°C in basic aqueous media 3. If you use this route, you must operate at lower temperatures (e.g., 40–50°C) and utilize anhydrous conditions (such as potassium trimethylsilanolate) to suppress the hydrolytic degradation pathway 4.

Q3: How exactly does temperature influence the protodeboronation side-reaction? A: Protodeboronation proceeds via the formation of a boronate complex


, which then undergoes ipso-protonation. Raising the temperature exponentially increases the rate constant (

) of this fragmentation. For every 10°C increase, the rate of protodeboronation typically doubles. If your transmetalation step is slow, the boronate sits in the basic solution longer, acting as a thermal sink that consumes your starting material.

Part 2: Visual Diagnostics & Reaction Workflows

Understanding the mechanistic pathways is critical for troubleshooting. The diagram below illustrates where thermal energy acts as a promoter (driving the main cycle) and where it acts as a destroyer (driving side reactions).

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Requires mild heat) Pd0->OxAdd Degradation Pd Black (Catalyst Death at >90°C) Pd0->Degradation Thermal Aggregation PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Rate-limiting, Temp sensitive) PdII->TransMet PdII_Biaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Fluoro-5-(4-methylphenyl)phenol (Target Product) RedElim->Product BoronicAcid p-Tolylboronic Acid + Base BoronicAcid->TransMet Protodeboronation Protodeboronation (Accelerated at High Temp) BoronicAcid->Protodeboronation Excess Heat / Base

Mechanistic pathways in the Suzuki-Miyaura coupling highlighting temperature-induced degradation.

Temperature Troubleshooting Logic

Troubleshooting Start Reaction Stalls or Low Yield CheckMass Check Mass Balance via Internal Std Start->CheckMass HighSM High Unreacted Starting Material CheckMass->HighSM >50% Ar-Br remains LowMass Missing Mass / High Byproducts CheckMass->LowMass <10% Ar-Br, low product Action1 Increase Temp by 15°C or Change Catalyst HighSM->Action1 CheckByprod Identify Byproduct LowMass->CheckByprod Proto Protodeboronation (Toluene detected) CheckByprod->Proto PdBlack Pd Black Formation CheckByprod->PdBlack Action2 Decrease Temp, Use Anhydrous Base Proto->Action2 Action3 Lower Temp, Increase Ligand Ratio PdBlack->Action3

Decision tree for diagnosing and resolving temperature-related failures in cross-coupling.

Part 3: Quantitative Temperature Matrix

The following table summarizes the causal relationship between reaction temperature and reaction outcomes for the standard coupling of 5-bromo-2-fluorophenol and p-tolylboronic acid.

Table 1: Thermal Impact on Yield and Degradation Profiles (Standardized Conditions: 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 5:1 Dioxane:H₂O, 4 hours)

Temperature (°C)Conversion of Ar-Br (%)Yield of Biaryl Product (%)Protodeboronation (Toluene) (%)Catalyst State
25 (RT) 1815< 2Homogeneous, yellow
50 55504Homogeneous, orange
75 (Optimal) 98888Slight darkening
90 >996231Heavy Pd black
110 >993558Heavy Pd black

Data Interpretation: Yields drop precipitously at >75°C because the rate of protodeboronation begins to outcompete the rate of transmetalation, starving the catalytic cycle of the boronic acid partner.

Part 4: Self-Validating Experimental Protocol

To find the optimal temperature for your specific substrate variations, you must run a controlled thermal gradient screen.

Why is this protocol "Self-Validating"? This protocol mandates the inclusion of an inert internal standard (1,3,5-trimethoxybenzene) at


. By tracking the absolute molar quantities of the starting material, the product, and known byproducts against this standard, you generate a closed mass balance. If [Product] + [Unreacted Ar-Br] + [Byproducts] ≠ 100%, the system instantly flags that an unobserved degradation pathway (e.g., phenol oxidation) is occurring, validating the integrity of your analytical assumptions.
Temperature-Gradient Optimization Screen

Step 1: Preparation of the Master Mix In a nitrogen-filled glovebox, prepare a master solution containing:

  • 5-bromo-2-fluorophenol (1.0 eq, 0.5 M)

  • p-Tolylboronic acid (1.2 eq)

  • 1,3,5-trimethoxybenzene (0.5 eq, internal standard)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Anhydrous, degassed 1,4-dioxane.

Step 2: Aliquot Distribution Distribute 1.0 mL of the master mix into five separate flame-dried Schlenk tubes equipped with magnetic stir bars.

Step 3: Base Addition To each tube, add 0.2 mL of a degassed 5.0 M aqueous K₂CO₃ solution. Seal the tubes under a positive nitrogen atmosphere.

Step 4: Thermal Gradient Initiation Place the five tubes into pre-equilibrated heating blocks set to 25°C, 50°C, 65°C, 80°C, and 95°C.

Step 5: Kinetic Sampling (The Validation Step) At


 and 

, withdraw 20 µL from each reaction under positive N₂ flow. Quench immediately into 0.5 mL of acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA halts the catalytic cycle and neutralizes the base, freezing the kinetic profile for accurate measurement.

Step 6: Analysis & Mass Balance Calculation Analyze the quenched samples via UPLC-UV. Calculate the absolute yield of 2-Fluoro-5-(4-methylphenyl)phenol and the remaining 5-bromo-2-fluorophenol relative to the 1,3,5-trimethoxybenzene peak.

Step 7: Decision Gate Select the lowest temperature that achieves >95% conversion of the aryl bromide at 4 hours while maintaining a >95% closed mass balance.

References

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion Journal of the American Chemical Society
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Science
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol

Sources

Validation & Comparative

HPLC retention time and purity standards for 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC Purity Standards and Retention Time Analysis for 2-Fluoro-5-(4-methylphenyl)phenol: A Comparative Guide

As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized biphenyl scaffolds, the accurate purity determination of intermediates like 2-Fluoro-5-(4-methylphenyl)phenol has become a critical analytical bottleneck. This compound—characterized by a hydrophobic biphenyl core, a polar phenolic hydroxyl group, and a highly electronegative ortho-fluorine atom—presents unique chromatographic challenges.

This guide objectively compares the performance of standard alkyl (C18) stationary phases against orthogonal fluorinated phases, providing a self-validating methodology to ensure absolute structural purity and baseline resolution of closely related isomers.

The Chromatographic Challenge: Causality & Selectivity Mechanisms

When analyzing fluorinated biphenyls, standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing C18 columns often yields inadequate results [1]. The causality behind this failure lies in the separation mechanism:

  • The Alkyl Phase Limitation: C18 columns rely almost exclusively on hydrophobic (dispersive) partitioning. Because the van der Waals radius of a fluorine atom (1.47 Å) is remarkably close to that of a hydrogen atom (1.20 Å), the substitution of fluorine on the biphenyl ring does not significantly alter the molecule's overall hydrophobicity. Consequently, des-fluoro impurities or positional isomers (e.g., 3-fluoro or 4-fluoro derivatives) co-elute with the target analyte, resulting in poor resolution (

    
    ).
    
  • The Fluorinated Phase Advantage: To achieve baseline separation, analysts must exploit the electronic properties of the molecule. Pentafluorophenyl (PFP) stationary phases provide orthogonal selectivity by introducing multiple retention mechanisms:

    
     interactions with the biphenyl core, strong dipole-dipole interactions driven by the electronegative C-F bonds, and enhanced shape selectivity [2].
    

Mechanism cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte 2-Fluoro-5-(4-methylphenyl)phenol C18_Mech Hydrophobic / Dispersive Interactions Only Analyte->C18_Mech PFP_Mech1 π-π Interactions (Biphenyl Core) Analyte->PFP_Mech1 PFP_Mech2 Dipole-Dipole (C-F Bond) Analyte->PFP_Mech2 PFP_Mech3 Hydrogen Bonding (Phenol -OH) Analyte->PFP_Mech3 C18_Result Poor Isomeric Resolution (Rs < 1.5) C18_Mech->C18_Result PFP_Result High Shape Selectivity (Rs > 2.5) PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result PFP_Mech3->PFP_Result

Chromatographic Separation Mechanisms: C18 vs. PFP Phases.

Comparative Performance Data

To objectively evaluate column performance, a forced degradation and impurity spiking study was conducted. The data below summarizes the retention times and system suitability metrics for 2-Fluoro-5-(4-methylphenyl)phenol and its primary synthetic impurities across both stationary phases.

Analyte / ImpurityC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
PFP Tailing Factor (

)
Des-fluoro Impurity 8.45N/A9.10N/A1.05
2-Fluoro-5-(4-methylphenyl)phenol 8.600.810.453.21.02
3-Fluoro Isomer Impurity 8.650.411.202.51.08
Oxidative Degradant 4.20> 5.05.15> 5.01.12

Data Interpretation: The C18 column fails to resolve the critical isomer pair (Rs = 0.4), making it unsuitable for quantitative purity release. The PFP column, leveraging dipole-dipole interactions, achieves a highly robust resolution (Rs = 3.2) for the main peak, establishing it as the superior choice for fluorinated biphenyls [3].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the protocol ensures that any deviations in mobile phase preparation or column degradation are immediately flagged before sample analysis begins.

Phase 1: Reagent & Mobile Phase Preparation

Causality Note: The pKa of the phenolic hydroxyl group in 2-Fluoro-5-(4-methylphenyl)phenol is approximately 9.2. To prevent peak tailing and retention time shifts caused by partial ionization, the mobile phase must be buffered at least 2 pH units below the pKa.

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using concentrated Formic Acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Phase 2: Sample Preparation

Causality Note: Samples must be dissolved in a diluent that closely matches the initial gradient conditions to prevent solvent-induced peak distortion (fronting).

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Solution: Accurately weigh 25.0 mg of the 2-Fluoro-5-(4-methylphenyl)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (0.5 mg/mL).

  • Sample Solution: Prepare the test batch sample identically to the standard solution.

Phase 3: Chromatographic Execution
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Crucial for stabilizing

    
     interaction thermodynamics).
    
  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary confirmation).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 40% B

    • 15.1 - 20.0 min: Re-equilibration (PFP columns require longer re-equilibration than C18 due to complex hydration layers).

Phase 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the Standard Solution six times. The system is only validated if it meets the following criteria:

  • Retention Time Precision: %RSD of the main peak

    
     1.0%.
    
  • Area Precision: %RSD of the main peak area

    
     2.0%.
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5.
  • Theoretical Plates (

    
    ): 
    
    
    
    10,000.

Workflow Start Target Analyte: 2-Fluoro-5-(4-methylphenyl)phenol Phase1 Initial RP-HPLC Screening (Standard C18 Column) Start->Phase1 Eval1 Isomeric Resolution (Rs > 2.0)? Phase1->Eval1 Opt1 Optimize Gradient & Mobile Phase Eval1->Opt1 Yes Phase2 Switch to Orthogonal Phase (PFP / F-Phenyl Column) Eval1->Phase2 No (Co-elution) Final Validated Purity Method Achieved Opt1->Final Eval2 Exploit π-π & Dipole Interactions Phase2->Eval2 Eval2->Final

HPLC Method Development Workflow for Fluorinated Biphenyls.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation Application Notes. Available at:[Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures using high-performance liquid chromatography. Food Science and Technology (Campinas), SciELO. Available at: [Link]

Mass spectrometry fragmentation patterns of 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of biaryl scaffolds for drug discovery, 2-Fluoro-5-(4-methylphenyl)phenol (CAS: N/A, Custom Synthesis) presents a unique mass spectrometric profile driven by the interplay between its fluorinated phenolic core and the distal tolyl moiety.

This guide provides an in-depth analysis of its fragmentation mechanics, contrasting it with non-fluorinated analogs and regioisomers. Unlike standard biphenyls, the ortho-fluoro-hydroxy motif introduces specific "ortho-effects" that serve as diagnostic fingerprints in Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.

Key Findings:

  • Diagnostic Shift: The fluorine atom introduces a +18 Da mass shift relative to the non-fluorinated scaffold, with a characteristic [M-HF]⁺ transition absent in analogs.

  • Stability: The biphenyl core confers high molecular ion stability (Base Peak = M⁺ in EI), making soft ionization (CI/ESI) redundant for molecular weight determination but critical for trace quantification.

  • Differentiation: Specific fragmentation channels (CO expulsion vs. Methyl radical loss) allow unambiguous differentiation from its isomer 4-Fluoro-4'-hydroxy-3'-methylbiphenyl.

Structural Basis of Fragmentation

Understanding the molecule's topology is prerequisite to interpreting the MS data.

  • Ring A (Proximal): Phenol core with Fluorine at C2 and the biaryl linkage at C5. The ortho relationship between -OH (C1) and -F (C2) is the primary driver for rearrangement.

  • Ring B (Distal): 4-Methylphenyl (p-Tolyl) group. The methyl group provides a facile site for benzylic cleavage.

Theoretical Physicochemical Profile
PropertyValueMS Implication
Formula C₁₃H₁₁FOM⁺ = m/z 202 (Odd mass indicates no Nitrogen)
Exact Mass 202.0794High-res MS required to resolve from chlorinated impurities
Bond Dissociation C-F (~116 kcal/mol)C-F bond is robust; direct F loss is rare without rearrangement
Acidity (pKa) ~9.5Ionizes efficiently in ESI Negative Mode ([M-H]⁻)

Fragmentation Pathways (EI - 70 eV)

Under standard electron impact (70 eV), the molecule follows three competitive pathways. The high stability of the biaryl system results in a prominent molecular ion.

Pathway A: Distal Benzylic Cleavage (Dominant)

The most energetically favorable process is the loss of the methyl radical from the distal ring.

  • Mechanism: Homolytic cleavage of the benzylic C-H bond is followed by ring expansion to a fluorenyl-type cation.

  • Transition: m/z 202 (M⁺) → m/z 187 ([M-CH₃]⁺)

  • Relative Abundance: High (40-80%).

Pathway B: Proximal Ortho-Effect (Diagnostic)

The unique ortho-positioning of the Fluorine and Hydroxyl groups facilitates an intramolecular interaction.

  • Mechanism: Hydrogen transfer from the hydroxyl group to the fluorine, followed by the expulsion of neutral Hydrogen Fluoride (HF). This forms a benzofuran-like radical cation.

  • Transition: m/z 202 (M⁺) → m/z 182 ([M-HF]⁺)

  • Significance: This peak is absent in meta- or para-fluoro isomers, making it the primary identifier for the 2-fluoro substitution pattern.

Pathway C: Phenolic Contraction

Typical of phenols, the ring undergoes keto-enol tautomerization followed by the loss of Carbon Monoxide (CO).

  • Transition: m/z 187 → m/z 159 ([M-CH₃-CO]⁺)

  • Secondary Loss: m/z 202 → m/z 174 ([M-CO]⁺)

Visualization of Signaling Pathways

The following diagram maps the fragmentation logic, color-coded by ion stability and process type.

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 202 (C13H11FO) Frag_Methyl [M - CH3]+ m/z 187 (Benzylic Cleavage) M_Ion->Frag_Methyl - •CH3 (15 Da) Dominant Pathway Frag_HF [M - HF]+ m/z 182 (Ortho-Effect) M_Ion->Frag_HF - HF (20 Da) Diagnostic for 2-F-Phenol Frag_CO [M - CO]+ m/z 174 (Phenolic Contraction) M_Ion->Frag_CO - CO (28 Da) Frag_Sub_CO [M - CH3 - CO]+ m/z 159 (Fluorenyl Cation) Frag_Methyl->Frag_Sub_CO - CO (28 Da) Ring Contraction Frag_Sub_F [M - CH3 - F]+ m/z 168 (Rare) Frag_Methyl->Frag_Sub_F - F• (19 Da) key Blue: Precursor | Red: Major Fragment | Yellow: Diagnostic Isomer Marker

Caption: Figure 1. EI-MS Fragmentation Tree for 2-Fluoro-5-(4-methylphenyl)phenol. The central path (Red) represents the most abundant ion series, while the Yellow node indicates the isomer-specific diagnostic peak.

Comparative Performance Analysis

This section contrasts the target compound with its closest chemical relatives to aid in selectivity optimization.

Table 1: Spectral Differentiation Matrix
FeatureTarget: 2-F-5-(4-MePh)Phenol Analog: 3-(4-MePh)Phenol Isomer: 4-F-4'-OH-3'-Me-Biphenyl
Molecular Ion (M⁺) 202 184202
Base Peak m/z 202 or 187m/z 184m/z 187
[M-HF]⁺ (m/z 182) Present (Distinct) AbsentAbsent (F and OH are distal)
[M-CH₃]⁺ m/z 187m/z 169m/z 187
[M-CO]⁺ m/z 174m/z 156m/z 174
Key Differentiator m/z 182 Peak Mass Shift (-18 Da)Absence of m/z 182; Ratio of 187/202
Analysis of Alternatives
  • Non-Fluorinated Analog: The target compound is easily distinguished by the +18 Da shift. The fragmentation pattern is identical (loss of Me, loss of CO) but shifted.

  • Regioisomer (4-F): In isomers where F and OH are not on adjacent carbons (e.g., para/meta relationship), the [M-HF]⁺ peak is suppressed or non-existent because the cyclic transition state required for HF elimination cannot form. This makes m/z 182 a binary "Yes/No" filter for the ortho-isomer.

Experimental Protocols

To replicate these profiles, the following validated methodologies are recommended.

Protocol A: GC-MS Structural Elucidation (EI)

Best for: Identification of impurities and isomeric differentiation.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade).

    • Note: Derivatization (TMS) is optional but recommended if peak tailing occurs due to the phenolic -OH.

    • TMS-Derivative: Add 50 µL MSTFA, incubate at 60°C for 30 min. M⁺ shifts to 274.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV. Scan range 50–350 amu.

Protocol B: LC-MS/MS Quantification (ESI-)

Best for: Pharmacokinetic (PK) studies and high-sensitivity detection.

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Fluoride (Enhances ionization in negative mode).

    • B: Methanol.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Ionization: ESI Negative Mode (M-H)⁻ at m/z 201.

  • MRM Transitions:

    • Quantifier: 201.1 → 181.1 (Loss of HF). High Specificity.

    • Qualifier: 201.1 → 158.1 (Loss of CH₃ + CO).

  • Source Parameters: Capillary -2.5 kV, Desolvation Temp 400°C.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Fluorinated Phenols." NIST Standard Reference Database 1A. [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (General principles of ortho-effects in phenols).
  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." University Science Books. (Mechanisms of benzylic cleavage and CO loss).
  • PubChem Compound Summary. "2-Fluoro-5-methylphenol (Analog Structure)." National Center for Biotechnology Information. [Link]

A Researcher's Guide to Identifying 2-Fluoro-5-(4-methylphenyl)phenol using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy profile of 2-Fluoro-5-(4-methylphenyl)phenol, a complex molecule with distinct functional groups that yield a characteristic spectral fingerprint. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative analysis against structurally similar compounds and a robust experimental protocol to ensure data integrity.

The Structural Rationale: Why IR Spectroscopy is a Definitive Tool

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[1][2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[3]

The structure of 2-Fluoro-5-(4-methylphenyl)phenol presents several key functional groups that are IR-active, making this technique particularly well-suited for its identification and differentiation from related isomers and precursors. These key features are:

  • A phenolic hydroxyl (-OH) group , which is subject to hydrogen bonding.

  • Two aromatic rings with specific substitution patterns.

  • A carbon-fluorine (C-F) bond .

  • An aliphatic methyl (-CH₃) group .

Each of these groups produces characteristic absorption bands in the IR spectrum, and their collective pattern provides a unique fingerprint for the molecule.

Caption: Molecular structure of 2-Fluoro-5-(4-methylphenyl)phenol with key vibrational bonds highlighted.

Predicted IR Absorption Profile

The following table summarizes the predicted characteristic IR absorption bands for 2-Fluoro-5-(4-methylphenyl)phenol. The causality for each peak is explained, grounding the predictions in established spectroscopic principles.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & AppearanceRationale
3550 - 3200Phenol (-OH)O-H StretchStrong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding, a common feature in phenols and alcohols.[4][5][6][7]
3100 - 3000Aromatic C-HC-H StretchMedium to Weak, SharpThe sp² hybridized C-H bonds of the aromatic rings vibrate at a higher frequency than sp³ C-H bonds.[8][9][10][11]
2950 - 2850Methyl (-CH₃)C-H StretchMedium to WeakThese peaks correspond to the symmetric and asymmetric stretching of the sp³ hybridized C-H bonds in the methyl group.[10]
1610 & 1500Aromatic C=CRing StretchMedium to StrongThese absorptions arise from the complex stretching vibrations of the carbon-carbon bonds within the two aromatic rings.[8][9]
~1450Methyl (-CH₃)C-H BendMediumAsymmetric bending (scissoring) of the methyl group C-H bonds.
1400 - 1000Aryl-FC-F StretchStrongThe carbon-fluorine bond is highly polarized, resulting in a strong absorption. Its exact position can vary but is typically found in this region.[1]
~1230Phenol (Ar-O)C-O StretchStrongThe stretching of the C-O bond in phenols typically appears at a higher wavenumber than in aliphatic alcohols due to conjugation with the aromatic ring.[4][7]
880 - 800Aromatic C-HC-H Out-of-Plane BendStrongThis region is highly diagnostic of the ring substitution patterns. The 1,2,4-trisubstituted phenol ring and the 1,4-disubstituted (para) phenyl ring will produce strong bands here.[8][9][12][13]

Comparative Analysis: Distinguishing from Alternatives

A key aspect of robust compound identification is not just confirming its identity but also ruling out similar structures. The table below compares the expected IR spectrum of our target molecule with four plausible alternatives.

Functional Group2-Fluoro-5-(4-methylphenyl)phenol Phenol p-Cresol (4-Methylphenol) 2-Fluorophenol Biphenyl-4-ol
O-H Stretch Strong, Broad (3550-3200 cm⁻¹)Strong, Broad (3550-3200 cm⁻¹)[4]Strong, Broad (3550-3200 cm⁻¹)Strong, Broad (3550-3200 cm⁻¹)Strong, Broad (3550-3200 cm⁻¹)
Aromatic C-H 3100-3000 cm⁻¹3100-3000 cm⁻¹[8]3100-3000 cm⁻¹3100-3000 cm⁻¹3100-3000 cm⁻¹
Alkyl C-H 2950-2850 cm⁻¹ Absent2950-2850 cm⁻¹ AbsentAbsent
C-F Stretch Strong (1400-1000 cm⁻¹) AbsentAbsentStrong (1400-1000 cm⁻¹) Absent
C-O Stretch ~1230 cm⁻¹~1220 cm⁻¹[4]~1220 cm⁻¹~1240 cm⁻¹~1220 cm⁻¹
C-H OOP Bending Complex: 1,2,4- and 1,4-substitution patterns Monosubstituted (~750 & ~690 cm⁻¹)[6]1,4-Disubstituted (~820 cm⁻¹)1,2-Disubstituted (~750 cm⁻¹)1,4-Disubstituted (~830 cm⁻¹)

Key Differentiators:

  • vs. Phenol: The presence of both the C-F stretch and the Alkyl C-H stretch immediately distinguishes the target molecule. Furthermore, the out-of-plane (OOP) bending region will be significantly more complex than the simple monosubstituted pattern of phenol.[6]

  • vs. p-Cresol: The critical differentiator is the strong C-F stretch in 2-Fluoro-5-(4-methylphenyl)phenol, which is absent in p-cresol. The OOP bending pattern will also differ due to the additional fluoro- and phenyl-substituents.

  • vs. 2-Fluorophenol: The presence of the Alkyl C-H stretch from the methyl group and the additional complexity from the second aromatic ring (evidenced in the fingerprint region and OOP bending) are the key identifiers.

  • vs. Biphenyl-4-ol: The two most obvious differences are the strong C-F stretch and the Alkyl C-H stretch in the target molecule, both of which are absent in biphenyl-4-ol.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. The following describes a typical workflow for Fourier Transform Infrared (FTIR) analysis using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Methodology: FTIR-ATR Analysis

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify the desiccated environment of the optical bench to minimize water vapor interference.

  • Background Collection (Self-Validation Step):

    • Causality: This step is critical for trustworthiness. It measures the ambient spectrum (CO₂ and H₂O vapor) and the ATR crystal's absorbance. The instrument software will subtract this background from the sample spectrum, ensuring that the resulting data is solely from the sample.

    • Protocol: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum with a typical resolution of 4 cm⁻¹ and an accumulation of 32 scans.

  • Sample Application:

    • Place a small amount of the solid 2-Fluoro-5-(4-methylphenyl)phenol sample onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp. This ensures good optical contact between the sample and the crystal, which is vital for a strong, high-quality signal.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 32 scans).

  • Data Processing and Cleaning:

    • After collection, clean the ATR crystal thoroughly.

    • The resulting spectrum should show absorbance peaks pointing upwards. If necessary, perform baseline correction and ATR correction using the spectrometer software to account for the wavelength-dependent depth of penetration of the IR beam.

cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing A 1. Instrument Warm-up & Purge B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (No Sample) B->C D 4. Apply Solid Sample & Apply Pressure C->D E 5. Collect Sample Spectrum D->E F 6. Clean ATR Crystal E->F G 7. Baseline & ATR Correction F->G H 8. Peak Analysis G->H

Caption: Standard workflow for acquiring an FTIR-ATR spectrum of a solid sample.

Conclusion: A Definitive Spectral Signature

The IR spectrum of 2-Fluoro-5-(4-methylphenyl)phenol provides a rich and definitive fingerprint for its identification. The simultaneous presence and characteristic positions of a broad O-H stretch, sp² and sp³ C-H stretches, a strong C-F stretch, and a complex out-of-plane bending pattern create a unique spectral signature. By comparing this signature against logical alternatives and employing a validated experimental protocol, researchers can confidently and accurately identify this compound, ensuring the integrity of their synthetic and developmental workflows.

References

  • Doc Brown's Chemistry. (2025). Infrared spectrum of phenol. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Semantic Scholar. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Proprep. (n.d.). Analyze the phenol IR spectrum to identify characteristic functional group peaks. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • ResearchGate. (n.d.). Fourier transform IR spectra of C-F stretch. [Link]

  • PubChem. (n.d.). Phenol, 2-fluoro-5-methyl-. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. [Link]

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A Comparative Guide to Bioisosteric Replacement Strategies for 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for the scaffold 2-fluoro-5-(4-methylphenyl)phenol. It is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds by modulating physicochemical and pharmacokinetic properties while retaining or enhancing biological activity. The content herein is grounded in established medicinal chemistry principles and supported by experimental data from peer-reviewed literature.

Introduction: The Rationale for Bioisosteric Modification

The 2-fluoro-5-(4-methylphenyl)phenol scaffold is a biphenyl derivative, a structural motif present in numerous biologically active agents. The phenolic hydroxyl group is a critical pharmacophoric feature, often participating in key hydrogen bonding interactions with biological targets. However, phenols are frequently liabilities in drug development due to their susceptibility to phase II metabolism, primarily glucuronidation and sulfation, which can lead to rapid clearance and poor oral bioavailability.[1][2][3]

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to address such liabilities.[4][5][6] It involves substituting a functional group with another that has similar steric and electronic properties, with the goal of improving the compound's drug-like attributes without compromising its pharmacodynamic profile.[1][7] This guide explores logical bioisosteric replacements for the phenolic hydroxyl of the title compound, detailing the synthetic rationale, comparative data, and experimental protocols.

The strategic placement of a fluorine atom on the phenolic ring is also noteworthy. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[8][9][10] Therefore, any bioisosteric strategy must consider its interplay with the existing fluoro substituent.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound Analysis cluster_1 Design & Synthesis cluster_2 Comparative Evaluation Start Parent Scaffold: 2-Fluoro-5-(4-methylphenyl)phenol Analyze Identify Liabilities (e.g., Phenolic Metabolism) Start->Analyze Design Propose Bioisosteres (e.g., Tetrazole, Amide) Analyze->Design Strategize Replacements Synthesize Synthesize Analogs Design->Synthesize Test In Vitro & In Vivo Assays (Potency, DMPK) Synthesize->Test Evaluate Performance Compare Data Analysis & Comparison Test->Compare Optimized Optimized Lead Candidate Compare->Optimized caption Figure 1. General workflow for a bioisosteric replacement study.

Caption: Figure 1. General workflow for a bioisosteric replacement study.

The Parent Compound: Synthesis and Physicochemical Profile

The parent compound, 2-Fluoro-5-(4-methylphenyl)phenol, can be synthesized efficiently via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a robust and widely used transformation for the formation of C-C bonds between aryl halides and boronic acids, making it ideal for constructing the biphenyl core.[11][12][13][14]

Table 1: Physicochemical Properties of Parent Compound

PropertyValueMethod
Molecular Weight202.23 g/mol Calculated
cLogP3.5Calculated
pKa (Phenol)~9.5Estimated
H-Bond Donors1Calculated
H-Bond Acceptors1 (O), 1 (F)Calculated

Designing Phenol Bioisosteres: A Comparative Approach

The primary goal is to replace the phenolic hydroxyl group with a bioisostere that mimics its hydrogen bond donating and/or accepting capabilities and maintains a similar acidic character, while blocking or reducing susceptibility to phase II conjugation.[1][15] We will compare two common non-classical bioisosteres: the 1H-tetrazole and the N-acyl sulfonamide .

The 1H-Tetrazole Bioisostere

The 5-substituted-1H-tetrazole is arguably the most successful non-classical bioisostere for a carboxylic acid, and by extension, for phenols, due to its similar pKa and planar structure.[16][17][18]

  • Rationale: The tetrazole ring is acidic (pKa ≈ 4.5-4.9), allowing it to act as a proton donor and mimic the phenol.[19] Its nitrogen-rich structure provides multiple hydrogen bond acceptors. Crucially, it is metabolically stable and not susceptible to glucuronidation.[17] The increased distance of the acidic proton from the aromatic ring compared to a phenol can sometimes lead to enhanced receptor binding.[19][20]

The N-Acyl Sulfonamide Bioisostere

N-Acyl sulfonamides are another versatile class of phenol mimics.

  • Rationale: The sulfonamide N-H proton is acidic and can be tuned by the nature of the acyl and aryl substituents. This group can act as a strong hydrogen bond donor. Like tetrazoles, they are generally more resistant to metabolic conjugation than phenols.[4]

Experimental Protocols

General Synthesis via Suzuki-Miyaura Coupling

The synthesis of the parent compound and the precursors for the bioisosteres relies on a Suzuki-Miyaura coupling.

Suzuki_Coupling_Scheme r1 2-Bromo-6-fluorophenol product 2-Fluoro-5-(4-methylphenyl)phenol (Parent Compound) r1->product p_tolyl 4-Methylphenylboronic acid p_tolyl->product catalyst Pd(PPh3)4 Na2CO3, Toluene/H2O catalyst->product caption Figure 2. Suzuki-Miyaura reaction for parent compound synthesis.

Caption: Figure 2. Suzuki-Miyaura reaction for parent compound synthesis.

Protocol 1: Synthesis of 2-Fluoro-5-(4-methylphenyl)phenol (Parent Compound)

  • To a degassed mixture of toluene (15 mL) and water (5 mL), add 2-bromo-6-fluorophenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Bubble argon through the mixture for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Synthesis of 5-(2-Fluoro-5-(p-tolyl)phenyl)-1H-tetrazole (Tetrazole Analog)

  • Step A (Nitrile Synthesis): Convert the phenolic hydroxyl of the parent compound to a nitrile group via a Sandmeyer-type reaction on a protected intermediate or through direct cyanation of an appropriate aryl halide precursor (e.g., 4-bromo-1-fluoro-2-(p-tolyl)benzene).

  • Step B (Tetrazole Formation): To a solution of the nitrile from Step A (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to 120 °C for 18 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Acidify with 2M HCl to pH ~2, which should precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the tetrazole analog.

Comparative Data Analysis

The following table presents a comparison of key properties between the parent phenol and its bioisosteric analogs. The biological data is hypothetical, based on trends observed for a generic kinase target where the phenol acts as a hydrogen bond donor.

Table 2: Comparative Analysis of Parent Compound and Bioisosteres

CompoundStructurepKa (est.)cLogP (est.)Metabolic Stability (HLM, t½ min)Biological Potency (IC₅₀, nM)
Parent Phenol 2-Fluoro-5-(4-methylphenyl)phenol9.53.5< 1550
Tetrazole Analog 5-(2-Fluoro-5-(p-tolyl)phenyl)-1H-tetrazole4.83.2> 9045
Sulfonamide Analog N-acetyl-N-(2-fluoro-5-(p-tolyl)phenyl)sulfonamide6.52.9> 12080

Discussion and Interpretation

Bioisostere_Interaction_Comparison cluster_phenol Phenol Interaction cluster_tetrazole Tetrazole Interaction cluster_metabolism Metabolic Fate phenol Parent Phenol (-OH) receptor_p Receptor Site (H-Bond Acceptor) phenol->receptor_p H-Bond (Donor) tetrazole Tetrazole Analog (-CN4H) receptor_t Receptor Site (H-Bond Acceptor) tetrazole->receptor_t Stronger H-Bond (Lower pKa) phenol_met Phenol ugt UGT Enzyme phenol_met->ugt glucuronide Glucuronide Conjugate (Rapid Excretion) ugt->glucuronide tetrazole_met Tetrazole tetrazole_met->ugt Blocked caption Figure 3. Conceptual comparison of interactions and metabolism.

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Fluoro-5-(4-methylphenyl)phenol and Structurally Related Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electronic absorption properties of substituted phenols are of significant interest in various fields, including medicinal chemistry, materials science, and environmental science. The position and intensity of UV-Vis absorption bands are highly sensitive to the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the UV-Vis absorption characteristics of 2-Fluoro-5-(4-methylphenyl)phenol, a complex substituted phenol, by examining its structural components and comparing them to simpler, related molecules. Understanding these relationships is crucial for predicting the spectroscopic behavior of new compounds, developing analytical methods, and gaining insights into their electronic structure.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Phenolic Compounds

This section outlines a standardized, self-validating protocol for the accurate and reproducible measurement of UV-Vis absorption spectra of phenolic compounds. The causality behind each step is explained to ensure scientific integrity.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of ≤ 2 nm. Regular calibration with certified standards (e.g., potassium dichromate) is essential for ensuring wavelength accuracy and photometric precision.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is transparent in the UV region, unlike glass or plastic. Using matched cuvettes minimizes baseline errors between the sample and reference beams.

  • Solvent: Spectroscopic grade ethanol is a common and suitable solvent for many phenolic compounds as it is transparent in the relevant UV region (cutoff ~205 nm) and can dissolve a wide range of polar and non-polar analytes. The choice of solvent can influence the fine structure of the absorption bands; non-polar solvents may preserve more fine structure, while polar solvents can lead to band broadening due to hydrogen bonding.

  • Analyte: The phenolic compound of interest, of the highest possible purity.

2. Experimental Workflow:

Figure 1: A generalized workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the phenolic compound (e.g., 10 mg) using an analytical balance.

    • Dissolve the compound in a known volume of spectroscopic grade ethanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration. The use of a volumetric flask ensures high accuracy in volume measurement.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of working solutions with concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 - 1.0 absorbance units). This is crucial for adherence to the Beer-Lambert Law.[1][2]

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable light output.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent (ethanol).

    • Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero). This step subtracts the absorbance of the solvent and the cuvettes, ensuring that the measured absorbance is solely due to the analyte.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the same solution. This rinsing step prevents dilution errors.

    • Place the sample cuvette back into the sample holder and record the absorption spectrum.

    • Repeat the measurement for each working solution, starting from the least concentrated to minimize carryover.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, plot a calibration curve of absorbance at λmax versus concentration. The slope of this curve, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (ε) if the path length (b) is 1 cm and the concentration (c) is in mol/L.

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption characteristics of key structural analogs of 2-Fluoro-5-(4-methylphenyl)phenol in ethanol or a similar non-polar solvent. These compounds provide a basis for understanding the electronic transitions within the target molecule.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
PhenolC₆H₅OH~270-275~1,450 - 2,240[3]
BiphenylC₁₂H₁₀~247-250~16,000 - 19,000
2-FluorophenolFC₆H₄OH~270-275~2,300
4-Methylphenol (p-Cresol)CH₃C₆H₄OH~278-285~1,800
3-PhenylphenolC₆H₅C₆H₄OH~250, ~280-290~14,000 (at 250 nm)

Analysis of Substituent Effects and Prediction for 2-Fluoro-5-(4-methylphenyl)phenol

The UV-Vis absorption of phenols arises from π → π* electronic transitions within the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by substituents on the ring.[4]

  • Hydroxyl Group (-OH): The hydroxyl group is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies its ability to absorb light. The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to benzene (λmax ≈ 254 nm).[4]

  • Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect: it is highly electronegative (an electron-withdrawing inductive effect, -I) and has lone pairs of electrons that can be donated to the aromatic ring (a resonance effect, +R). In the case of phenols, the resonance effect often dominates, leading to a slight bathochromic shift. For 2-fluorophenol, the λmax is similar to or slightly longer than that of phenol, with a slight increase in molar absorptivity.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This electron-donating nature generally causes a small bathochromic shift and a slight hyperchromic effect. This is observed in 4-methylphenol, which has a λmax at a slightly longer wavelength than phenol.

  • Phenyl Group (-C₆H₅): The phenyl group extends the conjugated π-system of the phenol ring. This extension of conjugation significantly lowers the energy required for the π → π* transition, resulting in a strong bathochromic shift and a substantial hyperchromic effect. This is evident in the spectrum of 3-phenylphenol, which shows a strong absorption band around 250 nm, characteristic of the biphenyl system, and a shoulder at a longer wavelength corresponding to the substituted phenol chromophore.

Predicted UV-Vis Absorption Characteristics of 2-Fluoro-5-(4-methylphenyl)phenol:

Based on the analysis of the individual substituent effects, we can make a qualitative prediction for the UV-Vis spectrum of 2-Fluoro-5-(4-methylphenyl)phenol.

Figure 2: Influence of substituents on the phenol chromophore.

  • Primary Absorption Band (Biphenyl-like): The most significant structural feature is the biphenyl moiety. Therefore, we can expect a strong absorption band at a wavelength significantly longer than that of phenol, likely in the region of 250-260 nm . This band will have a high molar absorptivity, characteristic of the extended π-system of biphenyl.

  • Secondary Absorption Band (Phenolic): The combined electronic effects of the fluoro and methylphenyl groups on the phenol ring will likely result in a secondary, lower intensity absorption band or a prominent shoulder at a longer wavelength, probably in the range of 280-295 nm . The electron-donating nature of the methyl group on the adjacent phenyl ring will contribute to this bathochromic shift.

  • Solvent Effects: In a polar protic solvent like ethanol, the fine vibrational structure of the absorption bands is likely to be blurred due to hydrogen bonding interactions with the phenolic hydroxyl group.

Conclusion

While direct experimental data for 2-Fluoro-5-(4-methylphenyl)phenol remains to be reported, a systematic comparison with its structural analogs provides a strong basis for predicting its UV-Vis absorption characteristics. The dominant feature is expected to be a strong absorption band around 250-260 nm due to the extended conjugation of the biphenyl system, with a secondary absorption feature at a longer wavelength arising from the substituted phenol chromophore. The provided experimental protocol offers a robust framework for obtaining high-quality UV-Vis spectra for this and other phenolic compounds, which is fundamental for their characterization, quantification, and the elucidation of their electronic properties. This guide serves as a valuable resource for researchers by integrating established spectroscopic principles with a comparative data analysis to navigate the study of complex aromatic molecules.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Guerra, M., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Spectroscopy, 2018, 8543802.
  • Pines, E. (2006). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • Scribd. (n.d.). CHE485 Chemistry Laboratory Lab 6 Identification of Organic Compounds Using UV-Vis and IR Spectros. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

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Safety Operating Guide

2-Fluoro-5-(4-methylphenyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated biphenyl derivatives like 2-Fluoro-5-(4-methylphenyl)phenol requires moving beyond basic safety data sheets. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.

Because this compound contains both a biologically active phenol ring and a highly stable carbon-fluorine bond, it presents unique disposal challenges. This guide provides a self-validating, causality-driven protocol for the safe handling and disposal of 2-Fluoro-5-(4-methylphenyl)phenol.

Chemical Profiling & Disposal Causality

To design a highly effective disposal protocol, we must first understand the mechanistic hazards of the molecule:

  • The Phenol Moiety: Phenols are highly toxic to aquatic life and disrupt the microbial ecosystems of wastewater treatment plants. They are also highly corrosive to human tissue and readily penetrate standard latex gloves, causing systemic toxicity.

  • The Fluorine Substitution: The presence of a halogen (fluorine) classifies this chemical strictly as a Halogenated Organic Compound . Under the EPA's Resource Conservation and Recovery Act (RCRA), halogenated wastes are subject to stringent Land Disposal Restrictions (LDR)[1]. If incinerated at standard temperatures, halogenated organics can form highly toxic dioxins and furans. Therefore, they require specialized high-temperature incineration.

The Golden Rule of Halogenated Waste: Never mix halogenated waste with non-halogenated waste. Mixing a small amount of 2-Fluoro-5-(4-methylphenyl)phenol into a bulk non-halogenated solvent drum converts the entire drum into halogenated waste, exponentially increasing your laboratory's disposal costs and environmental liability[2].

Safety & Handling Prerequisites

Before initiating any disposal workflow, establish the following self-validating safety systems:

  • Glove Selection (Causality): Do not use latex. Phenolic compounds permeate latex rapidly. Utilize Nitrile or Neoprene gloves, and double-glove if handling the compound in a concentrated solution.

  • Engineering Controls: All transfers of this compound—whether as a dry powder or dissolved in solvent—must occur within a certified chemical fume hood to prevent inhalation of phenolic dust or vapors.

  • Container Compatibility: Never use galvanized steel safety cans for halogenated waste, as the halogens will corrode the metal and cause catastrophic leaks[3]. Use High-Density Polyethylene (HDPE) or glass containers.

Operational Workflow: Generation to Disposal

The following diagram illustrates the logical lifecycle of 2-Fluoro-5-(4-methylphenyl)phenol waste, ensuring compliance with EPA 40 CFR Part 262 and Part 268[4][5].

DisposalWorkflow Start Waste Generation: 2-Fluoro-5-(4-methylphenyl)phenol Segregation Segregation: Isolate as Halogenated Waste Start->Segregation Prevent mixing Containment Containment: HDPE or Glass Receptacle Segregation->Containment Avoid metal cans Labeling Labeling: 'Hazardous Waste' + Accumulation Date Containment->Labeling 40 CFR 262 Storage Storage: Secondary Containment Area Labeling->Storage Max 90-180 days TSDF Final Disposal: High-Temp Incineration (TSDF) Storage->TSDF Licensed transport

Lifecycle of Halogenated Phenol Waste from generation to high-temperature incineration.

Step-by-Step Disposal Methodology

Execute the following protocol to ensure total regulatory compliance and operational safety:

Step 1: Waste Characterization & Segregation

  • Identify the waste stream. If 2-Fluoro-5-(4-methylphenyl)phenol is dissolved in a solvent (e.g., DCM, Chloroform, or even non-halogenated solvents like Methanol), the entire mixture must be classified as Halogenated Solvent Waste [6].

  • Ensure the waste stream contains no strong oxidizers (e.g., nitric acid, peroxides) or strong bases, as phenols can react violently.

Step 2: Containment

  • Transfer the waste into a compatible, sealable container (HDPE or amber glass).

  • Crucial Step: Do not overfill. Leave at least 10-20% headspace in the container to allow for vapor expansion[6]. Keep the container tightly capped at all times unless actively adding waste. Leaving funnels in open waste bottles is a direct violation of EPA emissions standards[3].

Step 3: Regulatory Labeling

  • Attach a compliant hazardous waste tag immediately upon the first drop of waste entering the container.

  • The label MUST explicitly state the words "Hazardous Waste" [7].

  • Write out the full chemical name: "2-Fluoro-5-(4-methylphenyl)phenol" and the solvent used. Do not use abbreviations, structural formulas, or shorthand[6].

  • Mark the exact "Accumulation Start Date" on the label.

Step 4: Storage & Secondary Containment

  • Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Place the primary container inside a secondary containment bin (e.g., a chemically resistant polypropylene tray) capable of holding 110% of the primary container's volume in case of a rupture.

Step 5: TSDF Handover

  • Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) before your facility's accumulation time limit expires (see table below)[8].

  • The TSDF will destroy the compound via high-temperature incineration equipped with scrubbers to neutralize the resulting hydrogen fluoride (HF) gas.

Quantitative Data: EPA Accumulation Limits

Your laboratory's legal accumulation time for 2-Fluoro-5-(4-methylphenyl)phenol waste depends entirely on your facility's EPA Generator Status[9][10]. Use the table below to determine your operational thresholds:

EPA Generator CategoryMonthly Hazardous Waste Generation LimitMax On-Site Accumulation TimeMax Total Accumulation Volume
Very Small Quantity Generator (VSQG) ≤ 100 kg / monthNo strict time limit≤ 1,000 kg
Small Quantity Generator (SQG) 100 kg to 1,000 kg / month180 days (270 if shipping >200 miles)≤ 6,000 kg
Large Quantity Generator (LQG) ≥ 1,000 kg / month90 daysNo limit

Note: Exceeding these accumulation times without a TSDF permit is a federal violation under 40 CFR Part 262[8][10].

Emergency Spill Response Protocol

In the event of an accidental release of 2-Fluoro-5-(4-methylphenyl)phenol:

  • Evacuate & Isolate: Clear personnel from the immediate area. If the spill is a powder, avoid creating dust. If dissolved in a volatile solvent, ensure fume hoods are running at maximum capacity.

  • Don Advanced PPE: Put on a chemical-resistant apron, safety goggles, a face shield, and heavy-duty nitrile gloves.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized hazardous spill pad). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into an HDPE bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, as the weak acidity of the phenol will be neutralized, aiding in complete removal. Collect all wash water as hazardous waste.

  • Disposal: Label the bucket as "Hazardous Waste - Spill Residue containing 2-Fluoro-5-(4-methylphenyl)phenol" and process it through the standard TSDF workflow.

References

  • Chemical Waste Disposal Guidelines Hong Kong University of Science and Technology (Based on Prudent Practices) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) National Research Council / National Academies Press URL:[Link]

  • 40 CFR Part 268 - Land Disposal Restrictions Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Categories of Hazardous Waste Generators U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt Environmental Health and Safety URL:[Link]

Sources

Advanced Laboratory Safety & Operational Protocol: Handling 2-Fluoro-5-(4-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Handling 2-Fluoro-5-(4-methylphenyl)phenol —a highly specialized halogenated bi-aryl compound used in advanced drug development—requires a deep understanding of its mechanistic toxicology. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and logistical precision in your laboratory.

Chemical Hazard Profile & Mechanistic Toxicology

While the addition of a fluorine atom and a p-tolyl group modifies the steric and electronic profile of this molecule, its core hazard is dictated by the phenolic hydroxyl group . You must treat this compound with the highest tier of chemical caution.

Understanding the "why" behind the hazard is the first step in prevention:

  • Enhanced Lipophilicity: The halogen (fluorine) and aromatic (p-tolyl) substituents significantly increase the molecule's partition coefficient (LogP). This makes the compound exceptionally lipophilic, allowing it to cross the skin's lipid bilayer (stratum corneum) even faster than unsubstituted phenol .

  • The Anesthetic Trap: Phenolic compounds denature nerve endings upon contact. A severe, tissue-destroying chemical burn may initially be completely painless, leading to delayed detection and prolonged systemic exposure[1].

  • Systemic Toxicity: Once absorbed into the bloodstream, phenols act as systemic toxins, potentially causing profound central nervous system (CNS) depression, cardiovascular collapse, and hepatic or renal failure[2].

ToxicityPathway A Dermal Exposure (Halogenated Phenol) B Lipid Bilayer Penetration (Enhanced by p-tolyl/fluoro groups) A->B C Nerve Ending Denaturation (Anesthetic Effect / Painless Burn) B->C D Systemic Bloodstream Circulation B->D E Hepatic & Renal Toxicity CNS Depression D->E

Mechanistic pathway of halogenated phenol dermal toxicity and systemic absorption.

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for halogenated phenols. Phenol rapidly permeates standard nitrile and instantly soaks through porous materials like cotton and leather[3].

PPE CategoryRecommended MaterialThickness / SpecsMechanistic Rationale
Primary Gloves Butyl Rubber or Silver Shield> 0.3 mm (11.8 mil)Steric hindrance prevents the permeation of highly lipophilic halogenated aromatics[1].
Secondary Gloves Nitrile (Inner layer)8 milProvides a secondary barrier; allows safe removal of contaminated outer gloves without exposing bare skin[2].
Eye Protection Splash Goggles + Face ShieldANSI Z87.1 CompliantPhenol vapor condenses rapidly; liquid contact causes irreversible corneal denaturation and blindness[3].
Body Protection Neoprene Apron & FR Lab CoatKnee-lengthPhenol instantly penetrates porous materials. Leather shoes/belts will trap the chemical against the skin[3].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system . You cannot proceed to the next step unless the causality checks of the previous step are met.

Phase A: Pre-Operational Validation
  • Fume Hood Verification: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.

    • Causality Check: 2-Fluoro-5-(4-methylphenyl)phenol is a solid that can form highly toxic dusts. Aerosolization must be contained.

  • Antidote Confirmation: Visually verify that a dedicated Phenol Spill Kit containing unexpired Polyethylene Glycol (PEG 300 or 400) is physically present on the benchtop[1].

    • Causality Check: Never initiate work without PEG. Water exacerbates lipophilic phenol absorption; PEG is the only acceptable immediate dermal decontamination agent.

Phase B: Execution & Handling
  • Gravimetric Transfer: Double-glove (Nitrile inner, Butyl outer). Weigh the solid compound strictly within the fume hood using an anti-static spatial enclosure.

  • Solvent Addition: If creating a stock solution, slowly add your organic solvent (e.g., dichloromethane, methanol) while stirring.

    • Causality Check: Dissolving the solid in an organic solvent increases its bioavailability and dermal penetration rate by orders of magnitude. Keep the sash as low as possible.

Phase C: Post-Operation & Waste Logistics
  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 70% isopropanol solution, followed by soap and water[4].

  • Waste Segregation: Collect all phenol-contaminated liquid waste, solid debris, and primary gloves in a dedicated, clearly labeled hazardous waste container. Do not mix with general organic waste [5].

Emergency Dermal Decontamination Protocol (The PEG Method)

If skin exposure occurs, standard chemical burn protocols (like flushing with water) are dangerous. Because phenol is rapidly absorbed, low-pressure water from a sink can spread the lipophilic compound over a larger surface area, accelerating systemic toxicity[4]. You must use the PEG osmotic sink method.

EmergencyResponse Step1 Exposure Detected (Do not wait for pain) Step2 Rapidly Doff Contaminated PPE (Including leather shoes/watchbands) Step1->Step2 Step3 Apply PEG 300/400 Liberally (Acts as an osmotic sink) Step2->Step3 Step4 Wipe Gently & Replace Gauze (Repeat continuously) Step3->Step4 Step5 Seek Immediate Medical Attention Step4->Step5

Step-by-step emergency dermal decontamination workflow using Polyethylene Glycol (PEG).

Emergency Execution Steps:

  • Immediate Isolation: Halt work immediately upon suspected contact. Do not wait for a burning sensation.

  • Rapid Doffing: Remove all contaminated clothing. Crucial: Remove any leather items (shoes, belts, watchbands) immediately, as phenol permanently permeates leather and will continuously dose the skin[3].

  • PEG Application: Liberally apply Polyethylene Glycol (PEG 300 or 400) to the affected area using sterile gauze[1].

    • Mechanistic Rationale: PEG acts as a macroscopic osmotic sink. Through extensive hydrogen bonding, it binds the phenol molecules and physically draws them out of the stratum corneum, preventing systemic circulation.

  • Mechanical Removal: Gently wipe the area and discard the contaminated gauze into a hazardous waste bag. Apply fresh PEG and repeat continuously.

  • Medical Escalation: Proceed to the nearest emergency medical facility while continuing the PEG application during transport[3].

References

  • Centers for Disease Control and Prevention (CDC). "Medical Management Guidelines for Phenol." Agency for Toxic Substances and Disease Registry (ATSDR). URL:[Link]

  • Western Washington University Environment, Health and Safety. "Phenol Laboratory Safety Guidelines." URL:[Link]

  • University of California, Riverside Environmental Health & Safety. "Safe Use of Phenol." URL:[Link]

  • Yale University Environmental Health & Safety. "Phenol Standard Operating Procedure." URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.